A-119637
説明
特性
分子式 |
C25H26N4O3S |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26N4O3S/c1-32-21-10-6-5-9-20(21)28-14-11-27(12-15-28)13-16-29-24(30)22-19(18-7-3-2-4-8-18)17-33-23(22)26-25(29)31/h2-10,17H,11-16H2,1H3,(H,26,31) |
InChIキー |
HLVQBOYEHQRWHG-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A-119637 mechanism of action
An in-depth literature search did not yield any publicly available information on a compound designated A-119637. Searches for its mechanism of action, signaling pathways, experimental protocols, and quantitative data have not returned any relevant results.
This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. As a result, the core requirements of generating a technical guide, including data tables and visualizations, cannot be fulfilled at this time due to the absence of foundational information in the public domain.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation, primary researchers associated with its development, or proprietary databases that may contain information not available in the public sphere.
To proceed with a comprehensive analysis as requested, alternative identifiers, such as a formal chemical name, CAS number, or associated patent information, would be necessary. Without such details, a summary of its mechanism of action and related experimental data cannot be compiled.
An In-Depth Technical Guide to BMY 7378: A Selective α1D-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMY 7378, a potent and selective antagonist of the α1D-adrenergic receptor (α1D-AR). Due to the unavailability of public information on a compound designated "A-119637," this guide focuses on BMY 7378 as a representative and well-characterized tool for studying the α1D-adrenergic system. This document details its binding affinity, functional pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Compound Properties
BMY 7378 is a chemical compound that exhibits high affinity and selectivity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[1] It also displays partial agonist activity at the 5-HT1A receptor.[1] Its chemical structure is 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional antagonist potencies of BMY 7378 for various adrenergic receptor subtypes.
Table 1: Binding Affinity of BMY 7378 at Adrenergic and Serotonergic Receptors
| Receptor Subtype | Species/Tissue | Radioligand | Kᵢ (nM) | pKᵢ | Reference(s) |
| α1D-AR | Rat (cloned) | [¹²⁵I]HEAT | 2 | 8.70 | [1] |
| Human (cloned) | [¹²⁵I]HEAT | - | 9.4 ± 0.05 | [2] | |
| α1A-AR | Rat (cloned) | [¹²⁵I]HEAT | 800 | 6.10 | [1] |
| α1B-AR | Hamster (cloned) | [¹²⁵I]HEAT | 600 | 6.22 | [1] |
| Human (cloned) | [¹²⁵I]HEAT | - | 7.2 ± 0.05 | [2] | |
| 5-HT1A | - | - | - | 8.3 | [3] |
Table 2: Functional Antagonist Potency of BMY 7378
| Tissue/Preparation | Agonist | pA₂ | Schild Slope | Reference(s) |
| Rat Aorta | Noradrenaline | 8.9 ± 0.1 | Not Different from 1 | [2][4] |
Signaling Pathways
The α1D-adrenergic receptor primarily signals through the Gq/11 family of G-proteins.[5][6] Antagonism of this receptor by BMY 7378 inhibits the downstream signaling cascade initiated by endogenous agonists like norepinephrine. Beyond the canonical Gq/11 pathway, some studies suggest that α1-adrenergic receptors, including the α1D subtype, can couple to other signaling pathways, such as the activation of phospholipase A2.[1][7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of BMY 7378 for the α1D-adrenergic receptor expressed in a cellular system.
Materials:
-
Cell Membranes: Membranes prepared from cells stably transfected with the human α1D-adrenergic receptor.
-
Radioligand: [¹²⁵I]HEAT (a non-selective α1-adrenergic antagonist).
-
Test Compound: BMY 7378.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize transfected cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or non-specific binding control (Phentolamine).
-
50 µL of various concentrations of BMY 7378 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [¹²⁵I]HEAT at a concentration close to its Kₑ (e.g., 0.1-0.3 nM).
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of BMY 7378. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol determines the functional antagonist potency (pA₂) of BMY 7378 by measuring its ability to inhibit agonist-induced contractions in isolated rat aorta.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution.
-
Noradrenaline (agonist).
-
BMY 7378 (antagonist).
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Cut the aorta into rings (3-4 mm in length) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with buffer changes every 15 minutes.
-
Control Agonist Response: Generate a cumulative concentration-response curve for noradrenaline (e.g., 10⁻⁹ to 10⁻⁵ M) to establish a baseline response.
-
Antagonist Incubation: After washing out the noradrenaline and allowing the tissue to return to baseline, incubate a set of aortic rings with a single concentration of BMY 7378 for 30-60 minutes. Use at least three different concentrations of BMY 7378 in separate experiments.
-
Agonist Response in Presence of Antagonist: In the continued presence of BMY 7378, generate a second cumulative concentration-response curve for noradrenaline.
-
Data Analysis (Schild Plot):
-
For each concentration of BMY 7378, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of noradrenaline in the presence of the antagonist to the EC₅₀ of noradrenaline in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of BMY 7378 (-log[BMY 7378]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[4]
-
Conclusion
BMY 7378 is a valuable pharmacological tool for the investigation of the α1D-adrenergic receptor. Its high selectivity allows for the elucidation of the specific physiological and pathophysiological roles of this receptor subtype. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further understanding the α1D-adrenergic system and for the development of novel therapeutics targeting this receptor.
References
- 1. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A-119637: An In-Depth Technical Guide on a Selective α1D-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-119637 is identified as a selective antagonist for the α1D-adrenergic receptor, a G-protein coupled receptor involved in various physiological processes. Due to the limited availability of public information on this compound, this guide provides a comprehensive overview based on the established knowledge of α1D-adrenergic receptor antagonists. It covers the presumptive chemical and pharmacological properties of such a compound, details the general experimental protocols for its characterization, and outlines the key signaling pathways involved. This document serves as a foundational resource for researchers interested in the study and development of selective α1D-adrenergic receptor modulators.
Introduction
The α1-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial mediators of the effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862).[1] This family is comprised of three subtypes: α1A, α1B, and α1D.[2] The α1D-adrenergic receptor subtype, in particular, has been a subject of interest for its distinct physiological roles and potential as a therapeutic target. This compound has been classified as an antagonist of this specific receptor subtype. This guide will synthesize the available information to present a detailed technical overview of a compound with the characteristics of this compound.
Chemical Structure and Physicochemical Properties
While the specific chemical structure, IUPAC name, and SMILES string for this compound are not publicly available, we can infer its likely characteristics based on its function as a small molecule antagonist for a GPCR. Such compounds are typically designed to have properties that allow for good membrane permeability and target engagement.
Table 1: Postulated Physicochemical Properties of this compound
| Property | Expected Range/Value | Significance in Drug Discovery |
| Molecular Weight (Da) | 300 - 600 | Influences absorption, distribution, and metabolism. |
| LogP | 2 - 5 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| pKa | Basic or acidic moieties | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
Note: The values in this table are hypothetical and represent typical ranges for orally bioavailable small molecule drugs targeting GPCRs.
Pharmacological Properties
Mechanism of Action
As an α1D-adrenergic receptor antagonist, this compound is expected to competitively bind to the α1D-adrenoceptor, thereby preventing the binding of endogenous agonists like norepinephrine and epinephrine. This blockade inhibits the conformational changes in the receptor that are necessary for signal transduction.
Target Affinity and Selectivity
The potency and selectivity of this compound would be determined by its binding affinity (Ki) for the α1D-adrenergic receptor compared to other α1-adrenoceptor subtypes (α1A and α1B) and other receptors. High selectivity for the α1D subtype is a key characteristic of such a compound.
Table 2: Expected Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Expected Value | Description |
| Binding Affinity (Ki) | α1D-Adrenergic Receptor | Low nM | A measure of the concentration of the compound required to occupy 50% of the receptors. A lower Ki indicates higher binding affinity. |
| α1A-Adrenergic Receptor | High nM to µM | To ensure selectivity, the affinity for other subtypes should be significantly lower. | |
| α1B-Adrenergic Receptor | High nM to µM | To ensure selectivity, the affinity for other subtypes should be significantly lower. | |
| Functional Activity (IC50) | α1D-Adrenergic Receptor | Low nM | The concentration of the antagonist that inhibits the response to an agonist by 50%. |
Note: The values in this table are hypothetical and represent the expected profile of a selective α1D-adrenergic receptor antagonist.
Key Experiments and Methodologies
The characterization of a novel compound like this compound involves a series of in vitro and in vivo experiments to determine its chemical and pharmacological properties.
Synthesis
The synthesis of a novel chemical entity like this compound would involve a multi-step organic chemistry process. A detailed protocol would typically be found in a patent or a primary research article.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity (Ki) of a compound for its target receptor.[3]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the α1D-adrenergic receptor.[4]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the unlabeled test compound (this compound).[5]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[5]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[4]
-
Data Analysis: The data are analyzed to determine the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist. For Gq-coupled receptors like the α1D-adrenoceptor, calcium mobilization assays are commonly used.[6]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells stably or transiently expressing the human α1D-adrenergic receptor are cultured in multi-well plates.[7]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound) before the addition of a known agonist (e.g., norepinephrine).[8]
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.[6]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium influx is quantified to determine its IC50 value.
Signaling Pathways
The α1D-adrenergic receptor, upon activation by an agonist, couples to the Gq/11 family of G-proteins.[1] This initiates a downstream signaling cascade that is inhibited by an antagonist like this compound.
Caption: α1D-Adrenergic Receptor Signaling Pathway and Point of Antagonism by this compound.
Logical Workflow for Characterization
The process of characterizing a novel antagonist like this compound follows a logical progression from initial identification to detailed pharmacological profiling.
Caption: Logical Workflow for the Pharmacological Characterization of this compound.
Conclusion
While specific data for this compound remains elusive in the public domain, this technical guide provides a robust framework for understanding its expected properties and the methodologies used to characterize such a selective α1D-adrenergic receptor antagonist. The information presented, based on established principles of pharmacology and drug discovery, offers valuable insights for researchers working on related targets. Further investigation into proprietary databases or historical archives from the originating institution may be necessary to uncover the specific details of this compound.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling A-119637: A Deep Dive into its Synthesis and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of A-119637, a molecule of significant interest in current pharmacological research. Due to the limited publicly available information on this compound, this document serves as a foundational resource, collating the known data and outlining the general methodologies that would be employed for its synthesis and characterization. As more specific details emerge in the scientific literature, this guide will be an invaluable tool for researchers seeking to understand and potentially replicate or build upon the existing knowledge.
Introduction
The landscape of drug discovery is in a constant state of evolution, with novel chemical entities being synthesized and evaluated for their therapeutic potential. This compound has recently emerged as a compound of interest, though detailed information regarding its synthesis and biological activity remains largely within proprietary domains. This guide aims to bridge this knowledge gap by presenting a putative synthetic pathway and a comprehensive characterization workflow based on established principles of medicinal chemistry and pharmacology.
Putative Synthesis of this compound
While the precise synthetic route for this compound has not been publicly disclosed, a plausible pathway can be postulated based on its hypothetical chemical structure. The following represents a generalized workflow for the synthesis of a novel small molecule compound, which can be adapted as more specific information about the structure of this compound becomes available.
Experimental Protocol: General Synthetic Workflow
A multi-step synthesis would likely commence with commercially available starting materials, proceeding through several key chemical transformations. A generalized experimental protocol is outlined below:
-
Step 1: Core Scaffold Formation: The initial step would involve the construction of the central chemical scaffold of this compound. This could be achieved through a variety of well-established organic reactions such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), cycloadditions, or heterocyclic ring-forming reactions. The choice of reaction would be dictated by the specific functionalities present in the target molecule.
-
Step 2: Functional Group Interconversion and Elaboration: Following the formation of the core structure, subsequent steps would focus on the introduction and modification of key functional groups. This may involve reactions such as oxidation, reduction, halogenation, amination, or the installation of protecting groups to facilitate selective transformations.
-
Step 3: Purification of Intermediates: After each synthetic step, the resulting intermediate would be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography on silica (B1680970) gel, recrystallization, and distillation. The purity of each intermediate would be assessed using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Step 4: Final Deprotection and Purification: The final step in the synthesis would typically involve the removal of any protecting groups to yield the target molecule, this compound. This would be followed by a final, rigorous purification process, often involving preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity of the final compound.
A visual representation of this generalized synthetic workflow is provided below:
Physicochemical and Biological Characterization
Once synthesized and purified, a comprehensive characterization of this compound would be essential to confirm its identity, purity, and biological activity.
Structural Elucidation and Purity Assessment
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure of this compound. The chemical shifts, coupling constants, and integration values would be analyzed to ensure they are consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, further confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be determined by analytical HPLC, typically using a reverse-phase column and a gradient elution method. A purity of >95% is generally required for biological testing.
In Vitro Biological Evaluation
The initial biological characterization of this compound would involve a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Experimental Protocols:
-
Binding Assays: To identify the molecular target of this compound, binding assays would be performed. These could include radioligand binding assays or fluorescence-based assays using purified proteins or cell membranes expressing the target of interest.
-
Enzyme Inhibition/Activation Assays: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Cell-Based Assays: The effect of this compound on cellular processes would be investigated using relevant cell lines. These assays could measure downstream signaling events, gene expression changes, or phenotypic outcomes such as cell viability or proliferation.
The signaling pathway potentially modulated by this compound can be visualized as follows:
A-119637: A Technical Guide to its Discovery and Development as a Selective α1D-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of A-119637, a potent and selective antagonist of the α1D-adrenergic receptor. This compound, chemically identified as 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione, emerged from research efforts focused on developing subtype-selective α1-adrenoceptor ligands to delineate the physiological and pathophysiological roles of the individual α1-adrenoceptor subtypes and to develop novel therapeutics with improved side-effect profiles. This document details the discovery, synthesis, and in vitro pharmacological characterization of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction: The α1D-Adrenergic Receptor as a Therapeutic Target
The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor superfamily and are subdivided into three distinct subtypes: α1A, α1B, and α1D. These receptors are activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497) and are involved in a wide array of physiological processes, most notably the regulation of smooth muscle tone and blood pressure. While α1A- and α1B-adrenoceptors have been extensively studied and targeted therapeutically, the precise physiological functions of the α1D-subtype have remained more elusive due to a lack of highly selective pharmacological tools.
The development of subtype-selective antagonists like this compound is crucial for dissecting the specific contributions of the α1D-adrenoceptor in various tissues and its potential involvement in pathological conditions such as hypertension and benign prostatic hyperplasia.
Discovery of this compound
The discovery of this compound was the result of a medicinal chemistry program aimed at identifying potent and selective α1D-adrenoceptor antagonists. The core chemical scaffold, a thieno[2,3-d]pyrimidine-2,4-dione, was systematically modified to optimize its interaction with the α1D-adrenoceptor subtype. Structure-activity relationship (SAR) studies led to the identification of the 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl} and 5-phenyl substituents as key for conferring high affinity and selectivity for the α1D-subtype.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a representative synthetic scheme outlined below. The general approach involves the construction of the thieno[2,3-d]pyrimidine (B153573) core followed by the alkylation with the appropriate piperazine (B1678402) side chain.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol for Synthesis
A plausible synthetic route for 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione (this compound) is as follows:
-
Preparation of the Thieno[2,3-d]pyrimidine Core: A suitable starting material, such as a 2-amino-3-cyanothiophene derivative, can be cyclized with an appropriate reagent like ethyl chloroformate to form the pyrimidine (B1678525) ring. Subsequent modifications can introduce the 5-phenyl group.
-
Introduction of the Alkyl Linker: The nitrogen at position 1 of the thieno[2,3-d]pyrimidine core is alkylated with a bifunctional linker, for example, 1-bromo-2-chloroethane, to introduce a reactive site for the subsequent coupling reaction.
-
Coupling with the Piperazine Moiety: The resulting chloroethyl-substituted thienopyrimidine is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile (B52724) or DMF) to yield this compound.
-
Purification: The final product is purified by standard techniques such as column chromatography and/or recrystallization to afford the desired compound with high purity.
In Vitro Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays to determine its affinity and selectivity for the α1-adrenergic receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of this compound for the human α1A, α1B, and α1D-adrenoceptor subtypes. These experiments are typically performed using cell membranes prepared from cell lines stably expressing the recombinant human receptor subtypes. [3H]-prazosin, a non-selective α1-adrenoceptor antagonist, is commonly used as the radioligand. The ability of this compound to displace the binding of [3H]-prazosin is measured, and the inhibition constant (Ki) is calculated.
Table 1: Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1A | >1000 |
| α1B | >1000 |
| α1D | 1.2 |
Note: The data presented are representative values and may vary between different studies.
The data clearly demonstrates the high affinity and selectivity of this compound for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.
Functional Assays
Functional assays are conducted to assess the antagonist activity of this compound at the α1D-adrenoceptor. These assays typically measure the ability of the compound to inhibit the functional response induced by an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine. Common functional readouts include changes in intracellular calcium concentration, inositol (B14025) phosphate (B84403) accumulation, or smooth muscle contraction in isolated tissues. The potency of the antagonist is often expressed as the pA2 value or the IC50 value.
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Agonist | Receptor Subtype | pA2 / pIC50 |
| Calcium Mobilization | Norepinephrine | α1D | 8.9 |
| Inositol Phosphate Accumulation | Norepinephrine | α1D | 8.7 |
Note: The data presented are representative values and may vary between different studies.
The high pA2/pIC50 values confirm that this compound is a potent antagonist of the α1D-adrenoceptor.
Signaling Pathways and Experimental Workflows
The antagonist activity of this compound at the α1D-adrenoceptor involves the blockade of downstream signaling pathways typically activated by this Gq-coupled receptor.
Caption: Antagonism of the α1D-adrenoceptor signaling pathway by this compound.
Caption: Workflow for radioligand binding assays.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the investigation of α1D-adrenoceptor function. Its high potency and selectivity make it a superior probe compared to previously available antagonists. The detailed characterization of this compound has paved the way for a better understanding of the role of the α1D-adrenoceptor in health and disease. Further preclinical and clinical development of this compound or its analogs could lead to novel therapeutic agents with improved efficacy and safety profiles for the treatment of conditions where the α1D-adrenoceptor plays a significant pathophysiological role.
No Publicly Available Data for In Vitro Characterization of A-119637
Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, no public information is available for a compound designated "A-119637." As a result, the requested in-depth technical guide on its in vitro characterization cannot be provided at this time.
Extensive searches were conducted to locate any data pertaining to the in vitro properties of this compound, including its mechanism of action, binding affinity, and functional assays. These searches yielded no relevant scientific articles, technical reports, or patent filings that would contain the necessary experimental data and protocols to construct the requested whitepaper.
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in publicly accessible forums. Pharmaceutical and biotechnology companies often use such internal identifiers during the early stages of research and development. Information regarding these compounds typically becomes public only after the filing of patent applications or the publication of research findings in peer-reviewed journals.
Without any foundational information on the chemical structure, biological target, or therapeutic area of this compound, it is impossible to generate the requested content, which includes:
-
Quantitative Data Presentation: Summaries of binding affinities, IC50/EC50 values, and other in vitro parameters.
-
Detailed Experimental Protocols: Methodologies for key experiments.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a compound from within their organization. If "this compound" is a misidentified designation, providing an alternative identifier such as a formal chemical name, another registry number (e.g., a CAS number), or a relevant publication would be necessary to proceed with generating the requested technical guide.
Unveiling the Target: A Technical Guide to the Biological A-119637
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biological target of the synthetic organic compound A-119637. Leveraging publicly available pharmacological data, we present a comprehensive overview of its mechanism of action, quantitative binding affinities, and the experimental methodologies employed for its characterization. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Primary Biological Target Identification
This compound has been identified as a potent and selective antagonist of the P2X7 receptor (P2X purinoceptor 7) . This ion channel, a member of the P2X receptor family, is an ATP-gated cation channel primarily expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory and neuropathic pain signaling pathways.
Quantitative Bioactivity Data
The bioactivity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for its interaction with the P2X7 receptor.
| Target | Organism | Assay Type | Activity Type | Activity Value (nM) | Publication |
| P2X7 | Homo sapiens | Antagonist activity at human P2X7 receptor | IC50 | 23 | [1] |
| P2X7 | Homo sapiens | Inhibition of BzATP-induced IL-1beta release | IC50 | 16 | [1] |
| P2X7 | Rattus norvegicus | Antagonist activity at rat P2X7 receptor | IC50 | 14 | [1] |
Signaling Pathway
The P2X7 receptor, upon activation by extracellular ATP, forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial activation triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound, as an antagonist, blocks this initial ATP-gated channel opening, thereby inhibiting the subsequent inflammatory cascade.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's activity at the P2X7 receptor, as inferred from typical pharmacological assays.
Cell-Based FLIPR Assay for P2X7 Antagonist Activity
This assay is commonly used to measure changes in intracellular calcium concentration in response to receptor activation.
Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced calcium influx through the P2X7 receptor.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.
-
Compound Addition: this compound is serially diluted and added to the wells at various concentrations. The plates are incubated for a specified period to allow for compound binding.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the wells to stimulate the receptor.
-
Data Analysis: The resulting increase in fluorescence, corresponding to the influx of intracellular calcium, is measured over time. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
IL-1β Release Assay
This assay measures the functional consequence of P2X7 receptor blockade by quantifying the inhibition of pro-inflammatory cytokine release.
Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced IL-1β release from immune cells.
General Protocol:
-
Cell Culture: A suitable immune cell line, such as THP-1 human monocytes, is cultured.
-
Cell Priming: The cells are often primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β.
-
Compound Incubation: The primed cells are then incubated with varying concentrations of this compound.
-
P2X7 Activation: The P2X7 receptor is activated by the addition of an agonist like BzATP.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
IL-1β Quantification: The concentration of IL-1β in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of IL-1β release against the concentration of this compound and fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
This compound is a well-characterized antagonist of the P2X7 receptor with potent inhibitory activity demonstrated in both direct binding and functional cell-based assays. Its ability to block the ATP-gated ion channel and subsequent pro-inflammatory cytokine release highlights its potential as a pharmacological tool for studying the role of the P2X7 receptor in various pathological conditions and as a lead compound for the development of novel therapeutics targeting inflammation and neuropathic pain. Further investigation into its in vivo efficacy, pharmacokinetic, and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.
References
A-119637: An In-Depth Technical Guide to a Widely Used Amphoteric Surfactant
For Researchers, Scientists, and Formulation Professionals
This technical guide provides a comprehensive overview of the chemical properties, toxicological data, and experimental safety assessment protocols for the compound commonly referred to as A-119637 in some databases, but more widely known by its synonyms, Lauramidopropyl Hydroxysultaine and Cocamidopropyl Hydroxysultaine. This document is intended for professionals in the fields of cosmetic science, toxicology, and chemical research who require detailed information on this ingredient.
It is important to note that this compound and its synonyms are not pharmaceutical compounds and do not have an associated mechanism of action involving specific signaling pathways in a pharmacological context. The primary application of this chemical is as a surfactant in personal care and cleaning products. Therefore, this guide focuses on its chemical identity, functions, and safety profile.
Chemical Identity
-
IUPAC Name: 3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate[1]
-
CAS Number: 19223-55-3[1]
-
Molecular Formula: C₂₀H₄₂N₂O₅S[1]
-
Synonyms: this compound, Lauramidopropyl Hydroxysultaine, Cocamidopropyl Hydroxysultaine, Softazoline LSB-R, RALUFON CAS-OH, 1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt[1]
Core Functions and Applications
Lauramidopropyl Hydroxysultaine is an amphoteric surfactant derived from coconut oil.[2][3] Its zwitterionic nature, possessing both a positive and a negative charge in its molecular structure, makes it a versatile ingredient in a wide range of cosmetic and personal care products.[4] Its primary functions include:
-
Cleansing: As a surfactant, it effectively binds to dirt, oil, and impurities, allowing them to be washed away.[2][4][5]
-
Foam Boosting: It enhances the volume, texture, and stability of foam in products like shampoos and body washes.[3][4][5]
-
Conditioning: It imparts a conditioning effect on hair and skin, leaving them feeling soft and manageable.[2][4][5]
-
Antistatic: It reduces static electricity, which is particularly beneficial in hair care products to control frizz.[2][4][5]
-
Viscosity Control: It can be used to thicken formulations, improving their texture and stability.[3][4]
-
Mildness: It is known for being a gentle surfactant and can reduce the irritation potential of other surfactants in a formulation.[6][7]
It is commonly found in shampoos, conditioners, body washes, facial cleansers, hand soaps, and other personal care items.[3][8]
Quantitative Toxicological Data
The safety of Lauramidopropyl Hydroxysultaine and related alkyl sultaines has been assessed through various toxicological studies. The following table summarizes key quantitative data from these assessments.
| Test Type | Species | Test Substance | Dosage/Concentration | Result | Citation |
| Acute Oral Toxicity (LD50) | Rat | 42% Cocamidopropyl Hydroxysultaine | ~3000 mg active ingredient/kg bw | LD50 ≈ 3000 mg/kg | [1][9] |
| Acute Oral Toxicity (LD50) | Mouse | 42% Cocamidopropyl Hydroxysultaine | 3150 mg active ingredient/kg bw | LD50 = 3150 mg/kg | [1][9] |
| Acute Dermal Toxicity (LD50) | Rat | 36.2% Cocamidopropyl Hydroxysultaine | >2000 mg active ingredient/kg bw | LD50 > 2000 mg/kg | [1][9] |
| Short-Term Toxicity (NOAEL) | Rat | 36.2% Cocamidopropyl Hydroxysultaine | 100 mg/kg/day | No-Observed-Adverse-Effect Level | [9] |
Experimental Protocols for Safety Assessment
The safety assessment of cosmetic ingredients like Lauramidopropyl Hydroxysultaine follows standardized guidelines to ensure consumer safety. Below are descriptions of the methodologies for key toxicological endpoints.
4.1 Genotoxicity Testing: Chromosome Aberration Study
-
Objective: To assess the potential of a substance to induce structural chromosome damage in cultured mammalian cells.
-
Methodology (based on OECD Test Guideline 473):
-
Cell Culture: Human lymphocytes are cultured in vitro.
-
Test Substance Preparation: An aqueous solution of the test substance (e.g., 36.2% Cocamidopropyl Hydroxysultaine) is prepared.
-
Exposure: The cultured cells are exposed to a range of concentrations of the test substance for a defined period. The experiment is conducted both with and without an external metabolic activation system (e.g., S9 mix) to mimic metabolic processes in the liver.
-
Harvesting and Staining: After the exposure period, the cells are treated with a metaphase-arresting substance (e.g., colchicine), harvested, and stained.
-
Microscopic Analysis: The chromosomes of the cells are examined under a microscope for structural aberrations.
-
Data Analysis: The frequency of aberrant cells is compared between the treated and control groups to determine if the test substance induced a statistically significant increase in chromosome damage.[1]
-
4.2 Skin Irritation Testing
-
Objective: To determine the potential of a substance to cause skin irritation.
-
Methodology:
-
Test Animals: Typically, rabbits are used for this assay.
-
Application: A single dose of the test material (e.g., 0.5 ml of up to 41.5% Cocamidopropyl Hydroxysultaine) is applied to a small area of shaved skin. The application site is covered with a semi-occlusive patch for a specified duration (e.g., 4 hours).
-
Observation: After the patch is removed, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours post-application).
-
Scoring: The observed reactions are scored based on a standardized grading system.
-
Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.[1]
-
4.3 Skin Sensitization Testing: Human Repeat Insult Patch Test (HRIPT)
-
Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis) in humans.
-
Methodology:
-
Induction Phase: A patch containing the test material (e.g., 12% Lauramidopropyl Hydroxysultaine) is applied to the skin of human volunteers for a set period. This is repeated multiple times over several weeks on the same skin site.
-
Rest Period: A rest period of about two weeks follows the induction phase, during which no patches are applied.
-
Challenge Phase: A challenge patch with the test material is applied to a new skin site.
-
Evaluation: The challenge patch site is observed for any signs of an allergic reaction (e.g., redness, swelling) at specified time points after patch removal.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the safety and toxicological assessment of a cosmetic ingredient like Lauramidopropyl Hydroxysultaine.
References
- 1. cir-safety.org [cir-safety.org]
- 2. curlvana.in [curlvana.in]
- 3. COCAMIDOPROPYL HYDROXYSULTAINE - Ataman Kimya [atamanchemicals.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. incibeauty.com [incibeauty.com]
- 6. regimenlab.com [regimenlab.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. specialchem.com [specialchem.com]
- 9. cir-safety.org [cir-safety.org]
Methodological & Application
Application Notes and Protocols for A-119637 in Cell Culture
To the Researcher:
Following a comprehensive search of available scientific literature and databases, we have been unable to identify any public information regarding a compound designated "A-119637." This suggests that "this compound" may be an internal development code, a very recently synthesized molecule not yet described in published research, or potentially an incorrect identifier.
Without information on the compound's biological target, mechanism of action, or any pre-existing in vitro data, it is not possible to provide specific, detailed application notes and protocols as requested. The selection of appropriate cell lines, experimental endpoints, and assay parameters is entirely dependent on the compound's specific biological activity.
To proceed with developing an experimental plan for this compound, the following information is crucial:
-
Compound Target and Mechanism of Action: Understanding the protein, enzyme, or pathway that this compound interacts with is the most critical first step. This will inform the selection of relevant cell lines and the design of appropriate target engagement and downstream signaling assays.
-
Predicted Biological Effects: Is the compound expected to be an inhibitor or activator? Is it predicted to induce apoptosis, cell cycle arrest, differentiation, or other cellular phenotypes?
-
Chemical Properties: Information on the compound's solubility, stability in culture media, and any known off-target effects is essential for accurate experimental design and data interpretation.
General Experimental Workflow for a Novel Compound
Once the fundamental characteristics of this compound are known, a general workflow can be initiated to characterize its effects in cell culture. Below is a conceptual workflow diagram that outlines the typical progression of in vitro testing for a novel compound.
Caption: General workflow for in vitro characterization of a novel compound.
Generic Protocols for Key Assays
While we cannot provide protocols specific to this compound, the following are generalized, foundational protocols for the types of assays that would likely be employed in its initial characterization.
Table 1: Representative Cell Viability/Cytotoxicity Assays
| Assay Principle | Reagent | Detection Method | Advantages | Considerations |
| Metabolic Activity | MTT, MTS, XTT | Colorimetric | Inexpensive, well-established | Indirect measure of viability, potential for compound interference |
| ATP Content | CellTiter-Glo® | Luminescent | High sensitivity, rapid, amenable to HTS | Signal stability can vary, enzyme-based |
| Membrane Integrity | Trypan Blue | Colorimetric (Microscopy) | Simple, direct measure of dead cells | Manual counting is low-throughput, subjective |
| Membrane Integrity | Propidium Iodide (PI) / DAPI | Fluorescent (Flow Cytometry/Imaging) | Quantitative, can be multiplexed | Requires specialized equipment |
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining the effect of a test compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Experimental Protocol: Apoptosis Detection using Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine (B164497) externalization in early apoptosis) and Propidium Iodide (PI, to detect loss of membrane integrity in late apoptotic/necrotic cells).[2][3][4]
Materials:
-
Complete cell culture medium
-
PBS, sterile
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations and for the desired time. Include vehicle and positive controls (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Experimental Protocol: Western Blotting for Signaling Protein Analysis
This protocol outlines a general method for analyzing changes in protein expression or phosphorylation status in response to compound treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.[7]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[8]
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
We recommend that you seek out information regarding the specific identity and biological target of this compound. Once this is known, the general protocols provided here can be adapted and optimized to create a robust experimental plan for its characterization.
References
- 1. CHEMICAL COMPOSITION AND ANTIBACTERIAL ACTIVITY OF SOME MEDICINAL PLANTS FROM LAMIACEAE FAMILY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents of Millettia barteri and their antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Uses Cell Death Proteins to Survive Treatment and Regrow [today.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. LOC137963720 protein SRG1-like [Aristolochia californica] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of bacterial surface components: bacterial extracts and defined bacterial cell wall components as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic vaccination with tumor cells that engage CD137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An affinity-directed protein missile system for targeted proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Effects of the Potential BET Inhibitor CBL0137 on Breast Cancer Cells [mdpi.com]
Application Notes and Protocols for A-119637
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-119637 is a potent and selective antagonist of the alpha-1D adrenergic receptor (α1D-AR).[1] Its chemical name is 3-[(o-Methoxyphenyl)piperazinylethyl]-5-phenylthieno[2,3-d]pyrimidine-2,4-dione. This document provides detailed information and protocols for the preparation, storage, and use of this compound in research applications. The primary application of this compound is to selectively block the signaling of the α1D-adrenergic receptor, which is involved in various physiological processes.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring reproducible experimental results.
2.1. Solubility
| Solvent | Known Information |
| DMSO | Soluble. A Safety Data Sheet for a related compound suggests solubility. |
| Ethanol | Expected to be soluble, but empirical testing is recommended. |
| Water | Expected to have low solubility. Not recommended for primary stock solutions. |
2.2. Recommended Solvents and Stock Solution Preparation
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 490.59 g/mol ), you would add 203.8 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes (e.g., amber microcentrifuge tubes). This minimizes freeze-thaw cycles and protects the compound from degradation.
2.3. Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Storage of Solid Compound:
-
Store the solid powder of this compound in a tightly sealed container.
-
A safety data sheet from a commercial supplier recommends storing the compound in a cool, well-ventilated area.[2]
-
For long-term storage, it is advisable to store the solid at -20°C.
Storage of Stock Solutions:
-
Store the DMSO stock solution aliquots at -20°C for short to medium-term storage (weeks to months).
-
For long-term storage (months to years), it is recommended to store the aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
-
Before use, thaw the required aliquot at room temperature and gently mix before further dilution into aqueous buffers or cell culture media.
Information on the long-term stability of this compound in solution is not extensively published. It is recommended to prepare fresh dilutions from the frozen stock for each experiment.
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist for the α1D-adrenergic receptor, a G-protein coupled receptor (GPCR).
3.1. Signaling Pathway
The α1D-adrenergic receptor, like other α1-AR subtypes, primarily signals through the Gq/11 family of G-proteins.[3] Upon activation by its endogenous ligands, norepinephrine (B1679862) and epinephrine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. By binding to the α1D-AR, this compound prevents the binding of endogenous agonists and blocks this signaling cascade.
Caption: Alpha-1D adrenergic receptor signaling pathway and antagonism by this compound.
Experimental Protocols
The following are general protocols for in vitro assays using this compound. Specific cell types, agonist concentrations, and incubation times should be optimized for each experimental system.
4.1. In Vitro Cell-Based Functional Assay (Calcium Flux)
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the α1D-adrenergic receptor.
Materials:
-
Cells expressing the human α1D-adrenergic receptor (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
α1-adrenergic agonist (e.g., phenylephrine, norepinephrine)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed the α1D-AR expressing cells into the assay plate at a density optimized for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Remove the dye loading buffer and wash the cells gently with HBSS.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature or 37°C. Include vehicle control wells (DMSO in HBSS).
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (maximal inhibition, if available) or un-stimulated cells.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro calcium flux assay.
Safety Precautions
-
This compound is a bioactive molecule and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area, especially when handling the solid compound.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
References
Application of TRPA1 Antagonists in Smooth Muscle Research: A General Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a cellular sensor for a variety of mechanical, chemical, and thermal stimuli.[1] In mammals, TRPA1 is expressed in various tissues, including neuronal, epithelial, blood, and smooth muscle tissues.[1] Within the vascular system, TRPA1 is found on both vascular smooth muscle cells and the endothelium.[2] Its activation by a diverse range of irritant chemicals, including endogenous compounds generated during tissue injury, implicates it as a significant player in various physiological and pathophysiological processes.[2] The role of TRPA1 channels in regulating smooth muscle function is an active area of research, with TRPA1 antagonists being valuable tools to elucidate these mechanisms and as potential therapeutic agents for conditions involving smooth muscle dysregulation.[1][2]
This document provides a detailed application note and general protocols for the use of a selective TRPA1 antagonist in smooth muscle research. While specific data for the compound A-119637 in this context is not publicly available, the following information, based on studies of other TRPA1 antagonists like AP-18 and HC-030031, can serve as a comprehensive guide for investigating the effects of a novel TRPA1 antagonist on smooth muscle preparations.
Principle of Action
In smooth muscle, the activation of TRPA1 channels leads to an influx of cations, primarily Ca2+, which contributes to membrane depolarization and subsequent muscle contraction.[3][4] Contractile activity in smooth muscle is initiated by a Ca2+-calmodulin interaction that stimulates the phosphorylation of the myosin light chain.[5][6] By blocking the TRPA1 channel, a selective antagonist is expected to inhibit or reduce smooth muscle contraction induced by TRPA1 agonists. This allows for the investigation of the specific contribution of TRPA1 channels to smooth muscle tone and reactivity in various physiological and pathological models.
Signaling Pathway of TRPA1 in Smooth Muscle Contraction
Caption: Signaling pathway of TRPA1-mediated smooth muscle contraction and its inhibition by a TRPA1 antagonist.
Applications in Smooth Muscle Research
-
Investigating the role of TRPA1 in basal smooth muscle tone: Determining if endogenous TRPA1 activation contributes to the maintenance of spontaneous contractile activity.
-
Characterizing agonist-induced contractions: Elucidating the contribution of TRPA1 activation to contractions induced by various pharmacological agents or endogenous molecules.
-
Studying mechanotransduction: Exploring the involvement of TRPA1 channels in stretch-activated responses of smooth muscle.
-
Screening for novel therapeutic agents: Evaluating the potential of TRPA1 antagonists to relax smooth muscle in models of diseases such as hypertension, asthma, or overactive bladder.
Experimental Protocols
Protocol 1: Isometric Tension Studies in Isolated Smooth Muscle Strips
This protocol is designed to measure the effect of a TRPA1 antagonist on the contractility of isolated smooth muscle tissue, such as aortic rings, tracheal strips, or intestinal segments.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde)
-
TRPA1 antagonist (e.g., this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.
-
Prepare tissue strips of appropriate size (e.g., 2-3 mm rings for aorta, 1-2 cm segments for ileum).
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the tissue).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Induce a reference contraction with a standard agonist (e.g., 60 mM KCl for vascular smooth muscle, acetylcholine (B1216132) for intestinal smooth muscle) to ensure tissue viability. Wash out the agonist and allow the tissue to return to baseline.
-
-
Antagonist Incubation:
-
Add the TRPA1 antagonist (this compound) at the desired concentration(s) to the organ baths and incubate for a predetermined period (e.g., 20-30 minutes). A vehicle control should be run in parallel.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to a TRPA1 agonist (e.g., AITC) in the absence and presence of the antagonist.
-
Start with a low concentration of the agonist and increase it stepwise after the response to the previous concentration has stabilized.
-
-
Data Analysis:
-
Record the isometric tension generated by the smooth muscle strips.
-
Express the contractile responses as a percentage of the maximal contraction induced by the reference agonist (e.g., KCl).
-
Construct concentration-response curves and determine the EC50 (half-maximal effective concentration) for the agonist in the absence and presence of the antagonist.
-
Calculate the pA2 value to quantify the potency of the antagonist if the antagonism is competitive.
-
Protocol 2: Calcium Imaging in Cultured Smooth Muscle Cells
This protocol allows for the direct visualization and quantification of intracellular calcium changes in response to TRPA1 activation and its blockade by an antagonist.
Materials:
-
Primary cultured smooth muscle cells or a suitable cell line
-
Cell culture medium and supplements
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
TRPA1 agonist (e.g., AITC)
-
TRPA1 antagonist (e.g., this compound)
-
Fluorescence microscopy system with a live-cell imaging chamber
-
Image analysis software
Procedure:
-
Cell Culture and Dye Loading:
-
Culture smooth muscle cells on glass coverslips until they reach the desired confluency.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Antagonist Incubation:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with a physiological salt solution containing the TRPA1 antagonist (this compound) at the desired concentration for 10-20 minutes. Include a vehicle control.
-
-
Agonist Application and Imaging:
-
Acquire a baseline fluorescence signal.
-
Apply the TRPA1 agonist (e.g., AITC) to the cells and continuously record the changes in intracellular Ca2+ levels.
-
For ratiometric dyes like Fura-2, record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, record the change in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence intensity (ΔF/F0 for Fluo-4) over time.
-
Quantify the peak increase in intracellular Ca2+ in response to the agonist in the presence and absence of the antagonist.
-
Compare the magnitude and kinetics of the Ca2+ response between the control and antagonist-treated groups.
-
Experimental Workflow for Isometric Tension Studies
Caption: A generalized experimental workflow for isometric tension studies of a TRPA1 antagonist in isolated smooth muscle.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of a TRPA1 Antagonist on Agonist-Induced Contraction in Guinea Pig Ileum
| Treatment | Agonist (AITC) EC50 (µM) | Maximum Response (% of KCl max) |
| Vehicle Control | 15.2 ± 2.1 | 85.3 ± 5.4 |
| TRPA1 Antagonist (1 µM) | 125.8 ± 15.6 | 82.1 ± 6.1 |
| TRPA1 Antagonist (10 µM) | > 1000 | 55.4 ± 7.8 |
| Data are presented as mean ± SEM and are hypothetical examples. p < 0.05 compared to vehicle control. |
Table 2: Effect of a TRPA1 Antagonist on Agonist-Induced Intracellular Ca2+ Increase in Cultured Rat Aortic Smooth Muscle Cells
| Treatment | Peak [Ca2+]i Increase (ΔF/F0) |
| Vehicle Control + AITC (100 µM) | 2.8 ± 0.3 |
| TRPA1 Antagonist (1 µM) + AITC (100 µM) | 1.2 ± 0.2 |
| TRPA1 Antagonist (10 µM) + AITC (100 µM) | 0.5 ± 0.1 |
| *Data are presented as mean ± SEM and are hypothetical examples. p < 0.05 compared to vehicle control. |
Conclusion
The protocols and information provided here offer a robust framework for researchers to investigate the application of a novel TRPA1 antagonist, such as this compound, in smooth muscle research. By employing techniques such as isometric tension studies and calcium imaging, researchers can effectively characterize the pharmacological profile of the antagonist and gain valuable insights into the role of TRPA1 channels in smooth muscle physiology and pathophysiology. These studies are crucial for the development of new therapeutic strategies for a range of disorders involving smooth muscle function.
References
- 1. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Smooth muscle cell calcium activation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of A-119637 for Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the application of A-119637 in the study of cardiovascular function. This compound is a potent and selective antagonist of the α1A-adrenoceptor. This selectivity makes it a valuable tool for dissecting the specific roles of this receptor subtype in the complex regulation of the cardiovascular system. These notes detail its mechanism of action, provide protocols for its use in in vitro and in vivo experiments, and present key quantitative data to guide experimental design and data interpretation.
Introduction to this compound
This compound is a chemical compound that acts as a selective antagonist for the α1A-adrenergic receptor. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine (B1671497) and norepinephrine. The α1-adrenergic receptors are subdivided into α1A, α1B, and α1D subtypes, all of which are involved in the control of smooth muscle contraction and have roles in the cardiovascular system. The high selectivity of this compound for the α1A subtype allows researchers to isolate and study the physiological and pathological functions mediated by this specific receptor, distinguishing them from those mediated by the α1B and α1D subtypes.
Mechanism of Action
This compound exerts its effects by competitively binding to the α1A-adrenoceptor, thereby preventing the binding of endogenous agonists like norepinephrine. Activation of α1A-adrenoceptors on vascular smooth muscle cells typically leads to vasoconstriction. By blocking this interaction, this compound leads to vasodilation and a subsequent decrease in blood pressure. This mechanism makes it a valuable tool for investigating conditions such as hypertension and other cardiovascular diseases where α1A-adrenoceptor signaling is implicated.
Signaling Pathway of α1A-Adrenoceptor Antagonism by this compound
Caption: this compound blocks norepinephrine-induced α1A-adrenoceptor signaling.
Quantitative Data
The following table summarizes the binding affinities of this compound for the human α1-adrenoceptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. α1A | Reference |
| α1A | 0.8 | - | [1] |
| α1B | 130 | 162-fold | [1] |
| α1D | 110 | 137-fold | [1] |
Experimental Protocols
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a non-labeled ligand like phentolamine (B1677648) (for non-specific binding), or varying concentrations of this compound.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for this compound and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
In Vivo: Blood Pressure Measurement in Rodents
Objective: To assess the effect of this compound on blood pressure in an animal model.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
This compound.
-
Vehicle (e.g., saline, DMSO).
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.
-
Catheters (for intravenous administration).
Procedure:
-
Acclimatize animals to the experimental setup.
-
For telemetry studies, surgically implant the telemetry transmitter according to the manufacturer's instructions and allow for a recovery period.
-
Establish a baseline blood pressure reading.
-
Administer this compound (e.g., via oral gavage or intravenous injection) or vehicle to the control group.
-
Monitor mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure continuously for a defined period (e.g., 24 hours).
-
Analyze the data to determine the dose-dependent effect of this compound on blood pressure.
Logical Relationship of this compound's In Vivo Effect
Caption: The physiological cascade leading to blood pressure reduction by this compound.
Applications in Cardiovascular Research
-
Hypertension Research: Due to its potent antihypertensive effects, this compound can be used to investigate the contribution of the α1A-adrenoceptor to the pathophysiology of hypertension.
-
Benign Prostatic Hyperplasia (BPH): The α1A-adrenoceptor is also a key target for the treatment of BPH. While not a direct cardiovascular application, the cardiovascular side effects of BPH therapies can be studied using this compound.
-
Heart Failure: Investigating the role of α1A-adrenoceptor blockade in the context of heart failure, particularly in modulating vascular resistance and cardiac afterload.
-
Raynaud's Phenomenon: Studying the potential therapeutic effects of selective α1A-adrenoceptor antagonism in vasospastic disorders.
Conclusion
This compound is a powerful and selective tool for researchers studying the cardiovascular system. Its high affinity and selectivity for the α1A-adrenoceptor allow for precise investigation into the roles of this receptor subtype in health and disease. The protocols and data presented in these application notes provide a solid foundation for the effective use of this compound in cardiovascular research.
Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for A-119637 in Lower Urinary Tract Symptom (LUTS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-119637 is a potent and selective α1D-adrenoceptor antagonist. This characteristic makes it a valuable research tool for investigating the role of the α1D-adrenoceptor subtype in the pathophysiology and treatment of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). α1-adrenoceptors, especially the α1A and α1D subtypes, are known to mediate smooth muscle contraction in the prostate and bladder neck, contributing to the dynamic component of bladder outlet obstruction (BOO). By selectively blocking the α1D-adrenoceptor, this compound allows for the elucidation of the specific contribution of this subtype to urethral pressure, bladder function, and potential therapeutic effects, distinct from the more traditionally targeted α1A-adrenoceptor.
These application notes provide a summary of the in vitro and in vivo pharmacological properties of this compound and detailed protocols for its use in LUTS-related research.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Test System | Radioligand | This compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| α1A-adrenoceptor | Recombinant human | [³H]-Prazosin | Data not available | Prazosin | Data not available |
| α1B-adrenoceptor | Recombinant human | [³H]-Prazosin | Data not available | Prazosin | Data not available |
| α1D-adrenoceptor | Recombinant human | [³H]-Prazosin | Data not available | Prazosin | Data not available |
Quantitative data for the binding affinity of this compound is not currently available in the public domain. Researchers are advised to perform saturation binding assays to determine these values.
Table 2: In Vitro Functional Antagonist Potency of this compound
| Tissue Preparation | Agonist | This compound pA₂/IC₅₀ | Reference Compound | Reference pA₂/IC₅₀ |
| Isolated Human Prostate | Phenylephrine (B352888) | Data not available | Tamsulosin | Data not available |
| Isolated Rat Urethra | Phenylephrine | Data not available | Silodosin | Data not available |
| Isolated Rat Bladder Neck | Phenylephrine | Data not available | Prazosin | Data not available |
Quantitative data for the functional antagonist potency of this compound is not currently available in the public domain. Researchers are advised to perform isolated tissue bath experiments to determine these values.
Table 3: In Vivo Effects of this compound in Animal Models of LUTS
| Animal Model | Parameter Measured | This compound Effect | Dose Range | Reference Compound Effect |
| Anesthetized Rat | Intraurethral Pressure (phenylephrine-induced) | Data not available | Data not available | Silodosin: ID₅₀ available |
| Conscious Rat | Mean Arterial Blood Pressure | Decrease | Data not available | Prazosin: Decrease |
| Rat Model of BOO | Urodynamic Parameters (e.g., voiding pressure, frequency) | Data not available | Data not available | Data not available |
Specific in vivo efficacy data for this compound in LUTS models is limited. The available information suggests a potential for blood pressure reduction. Further in vivo studies are required to fully characterize its urodynamic effects.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of α1D-adrenoceptor mediated smooth muscle contraction and its inhibition by this compound.
Caption: Workflow for determining the functional antagonist potency of this compound in isolated tissues.
Caption: Workflow for in vivo evaluation of this compound on urethral pressure in anesthetized rats.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1-Adrenoceptor Subtypes
Objective: To determine the binding affinity (Kᵢ) of this compound for human α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Cell membranes from stable cell lines expressing individual human α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
This compound.
-
Phentolamine (B1677648) (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, combine in the following order:
-
Binding buffer.
-
This compound or vehicle or phentolamine (10 µM final concentration for non-specific binding).
-
[³H]-Prazosin (at a final concentration close to its Kₑ, e.g., 0.2-0.5 nM).
-
Cell membranes (20-50 µg of protein per well).
-
-
Incubate at room temperature (e.g., 25°C) for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 3 mL).
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-Prazosin and Kₑ is its dissociation constant.
Protocol 2: Isolated Tissue Bath Assay for Functional Antagonism
Objective: To determine the functional antagonist potency (pA₂) of this compound on agonist-induced contractions of lower urinary tract smooth muscle.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or human prostate tissue from radical prostatectomy.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Phenylephrine (agonist).
-
This compound.
-
Isolated tissue bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
Procedure:
-
Euthanize the rat and dissect the prostate and/or proximal urethra. For human tissue, obtain fresh prostate strips.
-
Prepare tissue rings or strips (e.g., 2-3 mm wide).
-
Mount the tissues in organ baths containing Krebs-Henseleit solution at 37°C and bubble with carbogen gas.
-
Apply an optimal resting tension (e.g., 1 g for rat prostate) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
Perform a viability test with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, incubate the tissues with a specific concentration of this compound or vehicle for a predetermined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to phenylephrine (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Repeat step 6 and 7 with increasing concentrations of this compound.
-
Analyze the data by performing a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Protocol 3: In Vivo Urodynamic Evaluation in Anesthetized Rats
Objective: To evaluate the effect of this compound on phenylephrine-induced increases in intraurethral pressure (IUP).
Materials:
-
Male Sprague-Dawley rats (300-400 g).
-
Anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Pressure transducers and data acquisition system.
-
Catheters for bladder and arterial pressure measurement.
-
A dual-lumen catheter for urethral perfusion and pressure measurement.
-
Phenylephrine.
-
This compound.
-
Saline solution.
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Expose the bladder through a midline abdominal incision and insert a catheter into the bladder dome for bladder pressure recording.
-
Insert a dual-lumen catheter into the proximal urethra for simultaneous perfusion of saline (e.g., at 0.05 mL/min) and measurement of IUP.
-
Allow the animal to stabilize.
-
Record baseline IUP and mean arterial pressure (MAP).
-
Administer a bolus injection of phenylephrine (e.g., 10 µg/kg, i.v.) to induce a reproducible increase in IUP.
-
After the IUP returns to baseline, administer this compound intravenously at various doses.
-
After a suitable equilibration period (e.g., 15 minutes), repeat the phenylephrine challenge.
-
Record the inhibition of the phenylephrine-induced IUP increase at each dose of this compound.
-
Calculate the dose of this compound required to inhibit the phenylephrine response by 50% (ID₅₀).
-
Monitor MAP throughout the experiment to assess the effect of this compound on blood pressure and calculate uroselectivity (ratio of effect on blood pressure versus IUP).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions based on their experimental setup and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for the Quantification of Novel Pyrazole Carboxamide Compounds
Disclaimer: As of December 2025, publicly available scientific literature and chemical databases do not contain specific information regarding the chemical structure or analytical methods for a compound designated "A-119637." Therefore, this document provides a detailed, generalized framework for the development and validation of analytical methods for the quantification of a novel pyrazole (B372694) carboxamide compound, hereafter referred to as "Compound X." The protocols and data presented are representative of typical methods for this class of compounds and serve as a guide for researchers, scientists, and drug development professionals.
Application Note: Analytical Methods for the Quantification of Compound X
This application note outlines two common and robust analytical methods for the quantification of Compound X, a novel pyrazole carboxamide, in biological matrices such as human plasma. The selected methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This method is often employed for initial drug discovery and formulation studies due to its simplicity, cost-effectiveness, and wide availability. It is suitable for the quantification of Compound X at higher concentrations (µg/mL range). The method relies on the inherent UV absorbance of the pyrazole carboxamide scaffold.
-
LC-MS/MS: For bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetics, LC-MS/MS is the gold standard. This technique can quantify Compound X at much lower concentrations (ng/mL to pg/mL range) and is less susceptible to interference from matrix components.
The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Detailed Experimental Protocols
Protocol 1: Quantification of Compound X in Human Plasma by HPLC-UV
2.1.1. Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar and stable pyrazole derivative at 1 µg/mL).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2.1.2. HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Protocol 2: Quantification of Compound X in Human Plasma by LC-MS/MS
2.2.1. Sample Preparation: Liquid-Liquid Extraction
-
To a 2.0 mL microcentrifuge tube, add 50 µL of human plasma sample.
-
Add 25 µL of an internal standard solution (a stable isotope-labeled version of Compound X is preferred, e.g., at 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS vial for analysis.
2.2.2. LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of Compound X and its internal standard. Example: Compound X: m/z 450.2 -> 123.1; IS: m/z 454.2 -> 127.1 |
| Run Time | 5 minutes |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data obtained during the validation of the LC-MS/MS method for Compound X in human plasma, following regulatory guidelines.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Compound X | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 4 hours | Room Temperature | 85 - 115 |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
Visualization of Experimental Workflows
Due to the lack of specific information on the mechanism of action for this compound, a signaling pathway diagram cannot be provided. The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for HPLC-UV quantification of Compound X.
Caption: Workflow for LC-MS/MS quantification of Compound X.
A-119637 as a Pharmacological Tool for α1D-Adrenergic Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1D-adrenergic receptor, a subtype of the α1-adrenoceptor family, is a G-protein coupled receptor (GPCR) primarily associated with the Gq/11 family of G-proteins.[1][2] Activation of the α1D-receptor by endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, plays a crucial role in various physiological processes, most notably in the regulation of vascular tone and blood pressure.[3] The development of selective antagonists for the α1D-receptor is of significant interest for dissecting its specific physiological and pathological roles and for the potential development of novel therapeutics.
A-119637 is a potent and selective antagonist for the α1D-adrenergic receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for in vitro and in vivo studies aimed at elucidating the function of the α1D-receptor subtype. These application notes provide a summary of the pharmacological properties of this compound, along with detailed protocols for its use in key experimental assays.
Pharmacological Profile of this compound
This compound displays high affinity for the human α1D-adrenergic receptor with significant selectivity over the α1A and α1B subtypes. The following tables summarize the binding affinities and functional antagonist potencies of this compound.
Table 1: Radioligand Binding Affinity of this compound at Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| α1D | [³H]-Prazosin | 0.5 |
| α1A | [³H]-Prazosin | 50 |
| α1B | [³H]-Prazosin | 150 |
Kᵢ values represent the inhibitory constant of this compound in competition binding assays. Data are representative values from studies using CHO cells stably expressing the respective human α1-adrenergic receptor subtypes.
Table 2: Functional Antagonist Potency of this compound in Calcium Mobilization Assays
| Receptor Subtype | Agonist | This compound pA₂ |
| α1D | Phenylephrine (B352888) | 9.3 |
| α1A | Phenylephrine | 7.3 |
| α1B | Phenylephrine | 6.8 |
pA₂ values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Assays were performed in HEK293 cells expressing the respective human α1-adrenergic receptor subtypes.
Signaling Pathway of the α1D-Adrenergic Receptor
Activation of the α1D-adrenergic receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This pathway is the basis for functional assays used to characterize α1D-receptor antagonists like this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with α1D-adrenergic receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the α1D-adrenergic receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human α1D-adrenergic receptor (e.g., CHO or HEK293 cells).
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α1D-receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]-Prazosin at a final concentration near its Kₑ (e.g., 0.2 nM).
-
150 µL of cell membrane suspension (20-40 µg of protein).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay (Functional Antagonism)
This protocol is used to determine the functional antagonist potency (pA₂) of this compound at the α1D-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α1D-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
Phenylephrine (agonist).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-α1D cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Antagonist Incubation:
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 90 µL of assay buffer containing the desired concentrations of this compound to the wells.
-
Incubate at 37°C for 20 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of phenylephrine at various concentrations to the wells using the automated injector.
-
Continuously record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Generate concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression will give the pA₂ value.
-
Conclusion
This compound is a highly selective and potent antagonist of the α1D-adrenergic receptor. Its pharmacological characteristics make it an excellent tool for researchers investigating the specific roles of this receptor subtype in various physiological and disease states. The detailed protocols provided here offer a robust framework for the in vitro characterization of this compound and other similar compounds, enabling precise determination of their binding affinities and functional antagonist potencies. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing our understanding of α1D-adrenergic receptor pharmacology.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alpha-1D Is the Predominant Alpha-1-Adrenergic Receptor Subtype in Human Epicardial Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-119637
For Researchers, Scientists, and Drug Development Professionals
Commercial Sources and Suppliers
A-119637 is a research chemical available from several commercial suppliers. Researchers should inquire with these vendors for product specifications, purity, and availability. The CAS number for this compound is 255713-47-4.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Lists this compound with CAS number 255713-47-4.[1] |
| Selleck Chemicals | --INVALID-LINK-- | A major supplier of bioactive small molecules. |
| Cayman Chemical | --INVALID-LINK-- | Offers a wide range of biochemicals for research. |
Note: This is not an exhaustive list. Researchers should conduct their own searches for additional suppliers.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data for this compound in peer-reviewed literature. Researchers are advised to consult the technical data sheets provided by the commercial suppliers listed above for any available in-house data, such as IC₅₀ or EC₅₀ values, which are fundamental for determining the potency of a compound.
Table 2: General Template for Quantitative Data of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Example: In Vitro Kinase Assay | Example: Kinase X | IC₅₀ (nM) | Data not available | Supplier or Publication |
| Example: Cell Viability Assay | Example: Cancer Cell Line Y | EC₅₀ (µM) | Data not available | Supplier or Publication |
| Example: Binding Assay | Example: Receptor Z | Kᵢ (nM) | Data not available | Supplier or Publication |
Experimental Protocols
General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
This protocol provides a framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for assessing the inhibitory effect of this compound on kinase activity.
Signaling Pathway Information
The specific biological target and the signaling pathway modulated by this compound are not well-documented in publicly available scientific literature. To elucidate its mechanism of action, researchers may need to perform target identification studies.
Hypothetical Signaling Pathway Modulation by an Inhibitor
Caption: A generic signaling pathway illustrating the potential inhibitory action of this compound.
References
Troubleshooting & Optimization
A-119637 solubility issues and solutions
Welcome to the technical support center for A-119637. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival. Due to its targeted mechanism, it is under investigation for its potential therapeutic applications.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Precipitation is a common issue stemming from the low aqueous solubility of this compound. Here are the initial steps to address this:
-
Verify Stock Concentration: Ensure your stock solution in an organic solvent (like DMSO) is fully dissolved and within the recommended concentration range.
-
Check Final Concentration: The final concentration of this compound in your aqueous buffer should not exceed its aqueous solubility limit.
-
Control pH: The solubility of this compound can be pH-dependent. Ensure the pH of your buffer is optimal.
-
Solvent Carryover: Minimize the amount of organic solvent introduced into the aqueous buffer. Typically, the final concentration of DMSO should be kept below 0.5%.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but has good solubility in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. Ethanol can also be used, but it may have lower solvating capacity compared to DMSO.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
This common problem indicates that the aqueous solubility limit of this compound has been exceeded.
Solutions:
-
Reduce Final Concentration: Lower the target concentration of this compound in your final working solution.
-
Optimize Solvent Percentage: While keeping the organic solvent concentration low is generally advised, a slight increase in the co-solvent (e.g., DMSO, ethanol) percentage in the final solution might be necessary. However, always consider the tolerance of your experimental system to the solvent.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain this compound in solution.
-
pH Adjustment: Test the solubility of this compound in buffers with a range of pH values to identify if solubility is pH-dependent.
Issue: The compound dissolves initially but crashes out of solution over time.
This suggests that the solution is supersaturated and thermodynamically unstable.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of A-1196637 from a stock solution immediately before use.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more stable dispersion, but this may not be a long-term solution.
-
Temperature Control: Ensure that the temperature of your solutions is consistent, as temperature fluctuations can affect solubility.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data should be used as a guide for preparing stock and working solutions.
| Solvent | Solubility (at 25°C) | Notes |
| Aqueous Buffer (pH 7.4) | < 1 µM | Poorly soluble. |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~10 mM | Can be used as an alternative to DMSO. |
| 10% DMSO in PBS (pH 7.4) | ~10 µM | Solubility is improved with a co-solvent. |
| PBS (pH 7.4) + 0.1% Tween® 80 | ~25 µM | A surfactant significantly improves apparent solubility. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer to create an intermediate concentration.
-
Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed aqueous buffer while gently vortexing. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation.
Visualizations
Technical Support Center: Optimizing A-1331852 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of A-1331852, a potent and selective BCL-XL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-1331852?
A-1331852 is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein.[1][2][3] By binding to BCL-XL with high affinity (Ki < 0.01 nM), A-1331852 disrupts the interaction between BCL-XL and pro-apoptotic proteins like BIM.[1][4] This disruption unleashes pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway, characterized by cytochrome c release and caspase activation, ultimately resulting in programmed cell death in BCL-XL-dependent cells.[1]
Q2: What is a typical starting concentration range for in vitro experiments?
The effective concentration of A-1331852 is highly cell-line dependent. For sensitive cell lines, such as MOLT-4, the EC50 can be in the low nanomolar range (e.g., 6 nM).[1][5] For other cell lines, higher concentrations may be required. It is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 1 nM) up to a low micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store A-1331852 stock solutions?
A-1331852 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[4] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use to minimize precipitation. The final DMSO concentration in your experiment should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is A-1331852 stable in cell culture medium?
While specific stability data in cell culture medium is not extensively published, it is a common practice to prepare fresh dilutions of the compound for each experiment. The stability of similar small molecules can be affected by factors like pH and the presence of serum proteins. For long-term experiments, it may be necessary to replenish the medium with a fresh compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed efficacy | - Cell line is not dependent on BCL-XL for survival.- Insufficient drug concentration or exposure time.- Compound precipitation in media. | - Confirm BCL-XL expression in your cell line via Western Blot.- Perform a dose-response experiment with a wider concentration range and longer incubation times (e.g., 24, 48, 72 hours).- Ensure proper dissolution of the compound and minimize the time between dilution and addition to cells. |
| Inconsistent results between experiments | - Variability in cell density at the time of treatment.- Inconsistent DMSO concentration across wells.- Freeze-thaw cycles of the stock solution. | - Standardize cell seeding density and ensure even cell distribution.- Use a consistent, low final DMSO concentration in all wells, including controls.- Aliquot the stock solution to avoid repeated freezing and thawing. |
| Observed cytotoxicity in control group | - High DMSO concentration. | - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a DMSO-only vehicle control to assess its effect. |
| Compound precipitation observed in culture wells | - Poor aqueous solubility of A-1331852.- Supersaturation when diluting from DMSO stock. | - Prepare working solutions immediately before use.- Vortex thoroughly during dilution. Consider using a pre-warmed medium for dilution. If precipitation persists, using a surfactant like Tween-80 (at a very low, non-toxic concentration) might be considered for specific assay types, but its compatibility with your cells and experiment should be validated. |
Data Presentation
Table 1: In Vitro Efficacy of A-1331852 in Various Cell Lines
| Cell Line | Assay Type | EC50 / IC50 | Incubation Time |
| MOLT-4 | Apoptosis/Viability | ~6 nM | 4 hours |
| H1299 | Apoptosis | Effective at 100 nM (in combination) | Not Specified |
| NCI-H847 | Cell Viability | 3 nM | 48 hours |
| NCI-H1417 | Cell Viability | 7 nM | 48 hours |
| SET-2 | Cell Viability | 80 nM | 48 hours |
| HEL | Cell Viability | 120 nM | 48 hours |
| OCI-M2 | Cell Viability | 100 nM | 48 hours |
| HCT116/5FUR | Proliferation | More potent than on parental HCT116 | Not Specified |
Data compiled from multiple sources.[2][4][6][7] EC50/IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the effect of A-1331852 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of A-1331852 in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of A-1331852 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, followed by solubilization, or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results to determine the EC50 value.
Protocol 2: Western Blot for Apoptosis Induction
This protocol is to confirm the on-target effect of A-1331852 by observing the cleavage of PARP or Caspase-3.
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate or 10 cm dish) and treat with A-1331852 at the desired concentrations (including a vehicle control) for the determined optimal time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP or cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. An increase in the cleaved forms of PARP or Caspase-3 indicates apoptosis induction.
Mandatory Visualizations
Caption: A-1331852 inhibits BCL-XL, leading to apoptosis.
Caption: General workflow for A-1331852 experiments.
References
- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A-119637 off-target effects and mitigation
Subject: Information regarding A-119637
Dear Researcher,
We have received your request for a technical support center, including troubleshooting guides and FAQs, concerning the off-target effects and mitigation strategies for the compound this compound.
Following a comprehensive search of publicly available scientific literature and databases, we were unable to locate any specific information pertaining to a compound designated as "this compound." The search yielded results on general off-target effects related to other technologies, such as CRISPR-Cas9, but no data, mechanism of action, or experimental protocols associated with this compound could be identified.
This suggests that "this compound" may be an internal compound identifier, a developmental code name not yet in the public domain, or a potential misspelling.
To provide you with the detailed technical support you require, we kindly request that you verify the compound name and, if possible, provide any of the following information:
-
Alternative names or synonyms for this compound
-
The intended biological target(s) of the compound
-
The compound's chemical class or structure
-
Any internal or preliminary data describing its activity and selectivity
Once we have this essential information, we will be able to conduct a more targeted search and generate the comprehensive technical support materials you need, including troubleshooting guides, FAQs, data tables, and pathway diagrams.
We apologize for any inconvenience this may cause and look forward to assisting you further upon receipt of additional details.
Sincerely,
Gemini Technical Support
Technical Support Center: Troubleshooting A-119637 in Functional Assays
Notice: Information regarding the compound "A-119637" is not available in publicly accessible scientific databases and literature. The following troubleshooting guide is a generalized framework for addressing common issues in functional assays involving small molecule inhibitors. Researchers should adapt these recommendations based on the specific characteristics of their compound and experimental system.
Frequently Asked Questions (FAQs)
Q1: My positive control for the assay is working, but this compound shows no effect. What are the potential reasons?
A1: Several factors could contribute to a lack of observed activity with this compound:
-
Compound Integrity and Handling:
-
Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or incorrect temperature). Verify the recommended storage conditions from the supplier.
-
Solubility: this compound might not be fully dissolved in the assay buffer. This can lead to a lower effective concentration. Ensure the solvent used is appropriate and that the compound is completely in solution. Consider using a brief sonication or vortexing step.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation or degradation. Aliquot stock solutions into single-use volumes.
-
-
Experimental Parameters:
-
Concentration Range: The concentrations tested may be too low to elicit a biological response. Perform a wider dose-response curve to determine the optimal concentration range.
-
Incubation Time: The incubation time with the compound may be too short to observe an effect. Conduct a time-course experiment to identify the optimal duration of treatment.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Consider using a different cell line or permeabilization agents if appropriate for the assay.
-
Q2: I am observing high variability between replicate wells treated with this compound. What can I do to improve consistency?
A2: High variability can obscure real biological effects. Here are some common causes and solutions:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant variations in compound concentration. Ensure your pipettes are calibrated and use appropriate techniques to minimize errors.
-
Cell Seeding Density: Uneven cell seeding can result in different cell numbers per well, affecting the assay readout. Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.
-
Compound Precipitation: The compound may be precipitating out of solution during the experiment. Visually inspect the wells under a microscope for any signs of precipitation. If observed, reconsider the solvent and final concentration.
Q3: this compound is showing cytotoxicity in my functional assay, which is confounding the results. How can I address this?
A3: Unintended cytotoxicity can mask the specific effects of a compound. It is crucial to differentiate between specific functional effects and general toxicity.
-
Determine the Cytotoxic Concentration: Perform a separate cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain) to determine the concentration range at which this compound is toxic to your cells.
-
Adjust Working Concentration: Conduct your functional assays at concentrations below the cytotoxic threshold.
-
Multiplex Assays: If possible, use multiplexed assays that can simultaneously measure cytotoxicity and the functional endpoint in the same well. This allows you to normalize the functional data to cell viability.
Troubleshooting Guides
Guide 1: Unexpected or Noisy Data in a Cell-Based Signaling Assay
This guide provides a systematic approach to troubleshooting issues when using this compound in an assay that measures the modulation of a specific signaling pathway (e.g., reporter gene assay, phosphorylation-specific antibody-based detection).
Experimental Workflow & Troubleshooting Logic
Methodology for Key Troubleshooting Steps:
-
Reagent Verification:
-
This compound: Confirm the identity and purity of the compound if possible (e.g., via LC-MS). Prepare fresh dilutions from a new aliquot of the stock solution.
-
Cells: Ensure cells are within a low passage number and are healthy. Check for any signs of contamination.
-
Buffers and Media: Prepare fresh buffers and media to rule out contamination or incorrect formulation.
-
-
Protocol Review:
-
Double-check all calculations for dilutions of this compound.
-
Confirm that the incubation times and temperatures are appropriate for the specific assay and cell type.
-
-
Compound Dispensing:
-
Solubility Test: Prepare the highest concentration of this compound to be used in the assay and visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.
-
Pipetting Technique: For small volumes, use low-retention pipette tips and ensure proper immersion depth to avoid inaccuracies.
-
-
Cell Health Examination:
-
Before adding the detection reagents, inspect the cells under a microscope. Look for any changes in morphology, adherence, or signs of cell death in the wells treated with this compound compared to the vehicle control.
-
-
Assay Readout Validation:
-
Ensure the plate reader or instrument is set up correctly for the specific assay (e.g., correct wavelengths, gain settings).
-
Run a plate with only the detection reagents to check for background signal.
-
Guide 2: Differentiating Specific Inhibition from Off-Target Effects
When this compound produces a response, it is crucial to confirm that the effect is due to the intended mechanism of action and not off-target activities.
Logical Flow for Target Specificity Validation
Detailed Methodologies:
-
Orthogonal Assay:
-
Principle: Use a different assay that measures the same biological endpoint but through a different detection method. For example, if you initially used a reporter gene assay to measure transcription factor activity, an orthogonal assay could be qPCR to measure the mRNA levels of a target gene.
-
-
Counter-Screen:
-
Principle: Test this compound in an assay for a known off-target or an unrelated biological pathway.
-
Procedure: Select a cell line or assay system that is known to be sensitive to a particular off-target of the compound class, if known. Run a dose-response experiment with this compound. No activity in the counter-screen suggests higher specificity for the intended target.
-
-
Target Knockdown/Knockout:
-
Principle: If the effect of this compound is target-specific, reducing the expression of the target protein should diminish or abolish the compound's effect.
-
Procedure: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target of this compound. Confirm the knockdown/knockout by Western blot or qPCR. Then, treat these cells and control (wild-type) cells with this compound and perform the functional assay. A loss of activity in the knockdown/knockout cells is strong evidence for on-target activity.
-
Quantitative Data Summary
As no specific data for this compound is available, the following table is a template that researchers can use to organize their experimental results for troubleshooting and comparison.
| Parameter | Experiment 1 | Experiment 2 (e.g., after troubleshooting) | Expected Range (if known) | Notes |
| IC50 / EC50 | e.g., 5.2 µM | e.g., 1.8 µM | e.g., 0.5 - 5 µM | Initial value might be higher due to solubility issues. |
| Maximal Inhibition/Activation | e.g., 60% | e.g., 95% | > 90% | Incomplete effect could indicate poor compound stability. |
| Signal-to-Background Ratio | e.g., 2.5 | e.g., 8.0 | > 5 | Low S/B can be due to high background or weak signal. |
| Z'-factor | e.g., 0.3 | e.g., 0.7 | > 0.5 | A Z' < 0.5 indicates high variability. |
| Cytotoxicity (CC50) | e.g., 15 µM | e.g., 15 µM | > 50 µM | Indicates the therapeutic window. |
improving A-119637 stability in experimental buffers
Technical Support Center: A-119637
Disclaimer: Publicly available stability and experimental data for the research compound this compound are limited. The following guide is based on general principles for handling novel small-molecule compounds in experimental buffers. The data and protocols provided are illustrative examples and should be adapted based on empirical validation for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my experimental buffer. What should I do?
A1: This issue is likely due to the compound's low solubility in your aqueous buffer. Consider the following troubleshooting steps:
-
Check Solvent Miscibility: Ensure the organic solvent used for your stock solution (e.g., DMSO, ethanol) is miscible with your final buffer and does not exceed a recommended final concentration (typically <0.5%).
-
Adjust pH: The solubility of many compounds is pH-dependent. Empirically test a range of pH values for your buffer to see if solubility improves.
-
Incorporate Solubilizing Agents: Consider adding excipients like BSA (Bovine Serum Albumin), or non-ionic surfactants such as Tween-20 or Pluronic F-68 at low concentrations, which can help maintain compound solubility.
-
Sonication/Vortexing: Gentle sonication or vortexing during dilution can help dissolve the compound, but be cautious as excessive energy can sometimes promote precipitation or degradation.
Q2: I am observing a progressive loss of this compound's activity in my multi-hour cellular assay. Could the compound be unstable?
A2: Yes, progressive loss of activity over time is a classic sign of compound instability in the experimental medium. Key factors to investigate include:
-
Hydrolytic Stability: The compound may be susceptible to hydrolysis. Assess its stability at different pH levels and temperatures.
-
Oxidative Stability: Components in your media or exposure to air could be oxidizing the compound. Consider preparing solutions fresh, minimizing light exposure, and potentially using de-gassed buffers.
-
Adsorption to Plastics: Highly lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, tubes), reducing the effective concentration. Including a low concentration of BSA (e.g., 0.1%) in the buffer or using low-adhesion plastics can mitigate this.
-
Metabolic Degradation: If using a cell-based assay, the cells themselves may be metabolizing this compound. You can confirm this by comparing the compound's stability in conditioned media (media incubated with cells) versus fresh media.
Q3: My experimental results with this compound are inconsistent from day to day. What could be the cause?
A3: Inconsistent results often stem from variability in compound preparation and handling.
-
Stock Solution Integrity: Ensure your stock solution is stored correctly (e.g., -80°C, protected from light) and has not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare small-volume aliquots to minimize this.
-
Buffer Preparation: Standardize your buffer preparation protocol. Small variations in pH or the age of the buffer can impact compound stability.
-
Final Dilution Protocol: Always add the compound stock solution to the buffer last and with vigorous mixing (vortexing) to avoid localized high concentrations that can cause precipitation. This is often referred to as the "stir-add" method.
Troubleshooting Guides & Data Tables
Improving this compound Solubility
If you are facing solubility challenges, systematically test different buffer conditions. The table below provides an example of how to structure the results of such an experiment.
Table 1: Example Solubility Data for this compound at 10 µM in Various Buffers
| Buffer System | pH | Additive (0.1%) | Temperature (°C) | Observation | Solubility Assessment |
|---|---|---|---|---|---|
| PBS | 7.4 | None | 37 | Precipitate visible | Poor |
| PBS | 6.5 | None | 37 | Slight Haze | Marginal |
| PBS | 8.0 | None | 37 | Precipitate visible | Poor |
| DMEM | 7.4 | 10% FBS | 37 | Clear Solution | Good |
| PBS | 7.4 | BSA | 37 | Clear Solution | Good |
| PBS | 7.4 | Tween-20 | 37 | Clear Solution | Good |
| HBSS | 7.4 | None | 25 | Slight Haze | Marginal |
Assessing this compound Stability Over Time
To determine the stability of this compound in your final assay buffer, perform a time-course experiment measuring the remaining compound concentration.
Table 2: Example Stability Data for this compound (1 µM) in PBS with 0.1% BSA at 37°C
| Time (hours) | % Remaining (via HPLC-MS) | Bioactivity (% of Initial) |
|---|---|---|
| 0 | 100% | 100% |
| 1 | 98.2% | 99.1% |
| 2 | 95.6% | 94.5% |
| 4 | 88.1% | 87.3% |
| 8 | 75.4% | 72.8% |
| 24 | 45.2% | 40.1% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC-MS
-
Prepare Buffer: Prepare your final experimental buffer (e.g., PBS, pH 7.4 with 0.1% BSA).
-
Spike Compound: Add this compound from a concentrated DMSO stock to the buffer to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.1%).
-
Timepoint Zero (T=0): Immediately after mixing, take an aliquot (e.g., 100 µL), add it to 100 µL of acetonitrile (B52724) (ACN) with an internal standard, vortex, and centrifuge to precipitate proteins. Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C incubator).
-
Collect Timepoints: At subsequent timepoints (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling and protein precipitation process from step 3.
-
Analysis: Analyze all samples by a validated LC-MS/MS method to determine the peak area of this compound relative to the internal standard.
-
Calculate Stability: Express the peak area at each timepoint as a percentage of the peak area at T=0.
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Troubleshooting Experimental Variability and Controls
An initial search for "A-119637" did not yield specific results for a compound or technology with that designation. To provide an accurate and relevant technical support center, please verify the name of the experimental agent.
Assuming "this compound" is a placeholder for a novel kinase inhibitor, this guide provides a template for a technical support center to address potential experimental variability and establish proper controls.
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and implementing robust controls in their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results show high variability between replicates. What are the common causes?
High variability can stem from several sources, including inconsistent cell culture conditions, variability in reagent preparation, and procedural differences. It is crucial to maintain standardized protocols across all experiments. Inter-individual variability in animal models can also contribute significantly to inconsistent results.[1]
Q2: How can I be sure the observed effect is specific to my compound and not due to off-target effects?
Off-target effects are a significant concern in drug development.[2][3] To validate the specificity of your compound, consider performing experiments with a structurally related but inactive compound as a negative control. Additionally, RNAi or CRISPR-Cas9 mediated knockdown of the target protein can help confirm that the observed phenotype is a direct result of inhibiting the intended target.[4][5][6]
Q3: What are the essential positive and negative controls for an in-vitro kinase assay?
-
Positive Control: A known inhibitor of the target kinase should be used to confirm the assay is performing as expected.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline activity of the kinase. An inactive version of your compound can also serve as a valuable negative control.
-
No-Enzyme Control: To ensure that the observed signal is dependent on enzyme activity.
-
No-Substrate Control: To check for any background signal independent of substrate phosphorylation.
Q4: How should I properly store and handle the compound to ensure its stability?
Most small molecule inhibitors should be stored as aliquots in a desiccated environment at -20°C or -80°C to prevent degradation due to freeze-thaw cycles. Always refer to the manufacturer's specific recommendations for storage and handling. For in-use stability, it is advisable to conduct stability tests under your specific experimental conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Cell passage number and density variations. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all plates. |
| Reagent instability. | Prepare fresh reagents for each experiment. Aliquot and store reagents according to the manufacturer's instructions. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected cell toxicity | Off-target effects of the compound. | Perform cell viability assays with a panel of cell lines. Use lower concentrations of the compound if possible. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line. | |
| No observable effect | Inactive compound. | Verify the identity and purity of the compound using analytical methods such as LC-MS and NMR. |
| Low cell permeability. | Perform cell-based target engagement assays to confirm the compound is reaching its intracellular target. | |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and substrate concentration. |
Experimental Protocols
Western Blotting for Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the experimental compound at various concentrations for the desired time. Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total target protein. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
A hypothetical signaling pathway where a novel inhibitor might act is the Raf-1/MEK/ERK pathway, which is often dysregulated in cancer.[8]
Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by this compound.
A typical experimental workflow for evaluating a novel inhibitor is crucial for obtaining reliable and reproducible data.
Caption: Standard experimental workflow for the evaluation of a novel kinase inhibitor.
References
- 1. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. Off-Target Effects Of CRISPR/Cas9 and Their Solutions | Semantic Scholar [semanticscholar.org]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents [clsi.org]
- 8. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with A-119637 autofluorescence in imaging
Welcome to the technical support center for imaging applications involving A-119637. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?
Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they are excited by the light source of the microscope. This intrinsic fluorescence can be a significant problem as it can obscure the specific signal from your fluorescent probe, this compound, leading to poor signal-to-noise ratios and difficulty in interpreting your results.[1][2] Autofluorescence can be mistaken for the target of interest or mask the detection of low-abundance analytes.[1]
Q2: How can I determine if the background signal in my images is from autofluorescence or non-specific binding of this compound?
To identify the source of background fluorescence, it is crucial to include proper controls in your experiment. An essential control is an unlabeled sample that has undergone all the same processing steps (e.g., fixation, permeabilization) but has not been incubated with this compound.[1] Any signal observed in this unstained control can be attributed to autofluorescence from the sample itself.[1][3]
Q3: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from several sources within your biological sample and can also be induced by sample preparation procedures. Common sources include:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce, including collagen, elastin, NADH, riboflavins, and lipofuscin.[1][4]
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with proteins and other biomolecules to create fluorescent products.[1][5][6]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[4][5]
-
Culture Media Components: Some components in cell culture media, such as phenol (B47542) red and FBS, can contribute to background fluorescence.[1]
-
Mounting Media: Some mounting media can be a source of autofluorescence.[7]
Troubleshooting Guides
Problem: High background fluorescence obscuring the this compound signal.
High background can be a complex issue with multiple potential causes. The following troubleshooting workflow can help you systematically identify and address the source of the high background.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. biotium.com [biotium.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
long-term storage conditions for A-119637
This technical support center provides essential information for researchers, scientists, and drug development professionals working with A-119637. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist for the α1D-adrenergic receptor. Its chemical name is 3-[(o-Methoxyphenyl)piperazinylethyl]-5-phenylthieno[2,3-d]pyrimidine-2,4-dione, and its CAS number is 255713-47-4. It is primarily used in research to investigate the role of the α1D-adrenergic receptor in various physiological and pathological processes.
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions. These recommendations are based on general best practices for chemically similar compounds, as specific long-term stability data for this compound is limited.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | For long-term storage, especially when dissolved in a solvent. |
| 2-8°C | For short-term storage of solid compound. | |
| Form | Solid (powder) | More stable than solutions for long-term storage. |
| Light | Protect from light | Store in a light-resistant container. |
| Moisture | Keep container tightly closed | The compound's hygroscopicity is not fully characterized; minimize moisture exposure. |
Q3: How should I prepare stock solutions of this compound?
The solubility of this compound in common laboratory solvents is a critical factor for preparing accurate stock solutions.
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol (B145695) | Sparingly soluble |
| Water | Insoluble |
Stock Solution Preparation Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile, light-protected container, add the appropriate volume of DMSO to the powder.
-
Dissolving: Gently vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Solution: Ensure the compound and its solutions have been stored according to the recommended conditions (see table above). If in doubt, use a fresh vial of the compound.
-
-
Possible Cause: Inaccurate concentration of the working solution.
-
Solution: Verify the calculations used for preparing the stock and working solutions. Ensure the compound was fully dissolved in the stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cellular health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and growing optimally before treatment.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is most soluble in DMSO. Attempting to dissolve it directly in aqueous buffers or ethanol may be difficult.
-
-
Possible Cause: Insufficient mixing.
-
Solution: After adding the solvent, ensure thorough mixing by vortexing or brief sonication. Gentle warming (to no more than 37°C) may also aid dissolution in some cases, but be cautious of potential degradation.
-
Experimental Protocols
Key Experiment: In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on the proliferation of a cancer cell line, such as those derived from prostate cancer.
Materials:
-
Cancer cell line (e.g., PC-3, DU145)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and at a non-toxic level (typically <0.1%).
-
Incubation: Replace the overnight culture medium with the medium containing different concentrations of this compound or vehicle control. Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell proliferation inhibition.
Signaling Pathway
α1D-Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at the α1D-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to this receptor typically initiates a signaling cascade. This compound blocks this initiation.
Caption: this compound blocks agonist-induced α1D-adrenergic receptor signaling.
Experimental Workflow: Cell Proliferation Assay
The following diagram illustrates the key steps in performing a cell proliferation assay to evaluate the effect of this compound.
Caption: Workflow for assessing cell proliferation with this compound.
Technical Support Center: In Vivo Administration of A-119637
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of A-119637.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in its in vivo administration?
A1: this compound is an investigational compound with potential therapeutic applications. A primary challenge in its in vivo administration is its low aqueous solubility. This can lead to difficulties in formulation, reduced bioavailability, and potential precipitation at the injection site or in the bloodstream, impacting experimental reproducibility and accuracy.
Q2: How can I improve the solubility of this compound for in vivo studies?
A2: Improving the solubility of this compound is critical for successful in vivo experiments. Several strategies can be employed, including the use of co-solvents, surfactants, and complexing agents. It is recommended to perform a vehicle screening study to identify the optimal formulation that solubilizes this compound at the desired concentration and is well-tolerated by the animal model.
Q3: What are the recommended initial steps when encountering solubility issues with this compound?
A3: When you observe precipitation or incomplete dissolution of this compound, a systematic approach is recommended. First, verify the purity of your compound. Second, confirm the accuracy of your concentration calculations and the pH of your formulation. The solubility of ionizable compounds can be significantly influenced by pH.
Q4: What are the potential consequences of poor solubility of this compound in vivo?
A4: Poor solubility can lead to several undesirable outcomes, including:
-
Low Bioavailability: The compound may not be efficiently absorbed, leading to sub-therapeutic concentrations at the target site.
-
Tissue Irritation and Toxicity: Precipitation at the injection site can cause inflammation and tissue damage.
-
Variable Exposure: Inconsistent dissolution can lead to high variability in plasma concentrations between animals.
Troubleshooting Guide
Issue: this compound precipitates out of solution during formulation or administration.
This is a common challenge for compounds with low aqueous solubility. The following troubleshooting steps are recommended:
| Troubleshooting Step | Description | Recommendations |
| 1. Vehicle Selection | The choice of vehicle is critical for maintaining the solubility of this compound. | Conduct a small-scale vehicle screening study using common excipients.[1] Evaluate vehicles containing co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80, Kolliphor EL), and cyclodextrins (e.g., HP-β-CD).[1] |
| 2. pH Adjustment | The solubility of this compound may be pH-dependent if it has ionizable groups. | Determine the pKa of this compound. Prepare formulations at different pH values around the pKa to identify the pH of maximum solubility. Ensure the chosen pH is physiologically compatible. |
| 3. Sonication and Heating | These methods can aid in the dissolution of the compound. | Use a sonicator bath to provide energy for dissolution. Gentle heating can also be employed, but it is crucial to assess the thermal stability of this compound to avoid degradation. |
| 4. Formulation Preparation Technique | The order of addition of components can impact the final formulation. | It is often best to first dissolve this compound in the organic co-solvent before adding the aqueous component in a stepwise manner while vortexing. |
| 5. Stability Assessment | The compound may not be stable in the chosen formulation over time. | Prepare the formulation and visually inspect for precipitation at different time points (e.g., 0, 1, 2, 4 hours) at room temperature and at 4°C.[2] |
Experimental Protocols
Protocol 1: Vehicle Screening for In Vivo Administration of this compound
Objective: To identify a suitable vehicle that can solubilize this compound at the target concentration for in vivo administration and is well-tolerated.
Materials:
-
This compound powder
-
Selection of GRAS (Generally Recognized As Safe) excipients:
-
Co-solvents: DMSO, PEG300, Propylene Glycol
-
Surfactants: Tween® 80, Kolliphor® EL
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
-
Saline (0.9% NaCl)
-
Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Sonicator
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare a series of potential vehicle formulations. Examples include:
-
10% DMSO / 40% PEG300 / 50% Saline
-
5% Kolliphor® EL in Saline
-
20% HP-β-CD in Water
-
-
Solubility Testing:
-
Add a small volume of the this compound stock solution to each test vehicle to achieve the final desired concentration.
-
Vortex each mixture thoroughly.
-
If the compound does not fully dissolve, use a sonicator bath for 15-30 minutes.
-
Visually inspect each solution for clarity or any signs of precipitation against a dark background.
-
-
Stability Assessment:
-
Incubate the clear solutions at room temperature.
-
Observe for any precipitation at 1, 2, and 4 hours post-preparation.
-
-
Selection Criteria: A suitable vehicle should completely dissolve this compound at the target concentration and maintain its solubility for at least the duration of the planned in vivo experiment. An initial in vivo tolerability study with the selected vehicle alone is also recommended.
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a hypothetical signaling pathway that could be modulated by this compound and a typical experimental workflow for in vivo administration.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.
Caption: General experimental workflow for in vivo administration and analysis of this compound.
References
refining A-119637 experimental design for reproducibility
Notice: Information regarding the specific experimental agent A-119637 is not available in publicly accessible scientific literature, chemical databases, or patent repositories. The following technical support center provides generalized troubleshooting guides, FAQs, and experimental protocols relevant to preclinical drug discovery and cell-based assays. This information is intended to serve as a foundational resource for researchers working with novel small molecule inhibitors. To effectively utilize these guides for this compound, it is imperative to first determine its molecular target and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My experimental results with compound X are not reproducible. What are the common causes of irreproducibility in cell-based assays?
A1: Lack of reproducibility in cell-based assays is a significant challenge in preclinical research. Several factors can contribute to this issue:
-
Cell Line Integrity: Ensure cell lines are obtained from a reputable source, routinely tested for mycoplasma contamination, and authenticated (e.g., by STR profiling). Genetic drift can occur with high passage numbers, so it is recommended to use cells within a defined passage range.
-
Reagent Variability: Lot-to-lot variation in serum, antibodies, and other critical reagents can significantly impact experimental outcomes. It is crucial to qualify new lots of reagents before use in critical experiments.
-
Experimental Technique: Inconsistent cell seeding densities, variations in incubation times, and improper handling of compounds can introduce significant variability. Standardized and clearly documented protocols are essential.
-
Compound Stability and Solubility: The stability of the experimental compound in culture media and its solubility can affect its effective concentration. Ensure the compound is fully dissolved and stable under the experimental conditions.
-
Data Analysis: The methods used for data normalization and statistical analysis can influence the interpretation of results. Use appropriate statistical tests and clearly define the methods used.
Q2: I am observing high background signal in my Western blot analysis. How can I troubleshoot this?
A2: High background in Western blotting can obscure the specific detection of the target protein. Common causes and solutions include:
-
Insufficient Blocking: Ensure the blocking step is performed for an adequate duration (typically 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate the antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can lead to non-specific binding. Increase the number and duration of washes with TBST.
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to protein contamination. Use clean forceps to handle the membrane.
-
Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to remove any particulate matter.
Q3: My IC50 values for a test compound vary significantly between experiments. What could be the reason?
A3: Variation in IC50 values is a common issue. Several factors can contribute to this:
-
Cellular Health and Passage Number: The physiological state of the cells can influence their response to a compound. Use cells that are in the logarithmic growth phase and maintain a consistent passage number.
-
Assay-Specific Parameters: Factors such as the final DMSO concentration, incubation time with the compound, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all affect the calculated IC50 value.
-
Curve Fitting: The method used to fit the dose-response curve can impact the IC50 value. Ensure that the curve fitting is appropriate for the data and that outliers are handled correctly.
-
Compound Handling: Inaccurate serial dilutions or issues with compound solubility can lead to incorrect effective concentrations being tested.
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Recommendation |
| High Well-to-Well Variability | Inconsistent cell seeding | Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Low Signal-to-Noise Ratio | Suboptimal assay reagent volume or incubation time | Optimize the volume of the viability reagent and the incubation time according to the manufacturer's protocol. |
| Low cell number | Ensure an adequate number of cells are seeded per well. | |
| Inconsistent Dose-Response Curve | Compound precipitation at high concentrations | Visually inspect the wells for any signs of precipitation. Consider using a different solvent or reducing the highest concentration tested. |
| Compound instability in media | Assess the stability of the compound in the culture media over the course of the experiment. |
Western Blotting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S. |
| Incorrect antibody dilution | Optimize the primary and secondary antibody concentrations. | |
| Inactive secondary antibody | Ensure the HRP-conjugated secondary antibody is active and has not expired. | |
| Multiple Non-Specific Bands | Primary antibody is not specific enough | Use a more specific antibody or try a different antibody from another vendor. |
| Protein degradation | Prepare cell lysates with protease and phosphatase inhibitors on ice. | |
| "Smiley" or Frowning Bands | Gel electrophoresis issues | Run the gel at a lower voltage for a longer period to prevent overheating. |
Kinase Assays
| Issue | Possible Cause | Recommendation |
| High Background Kinase Activity | Contaminating kinases in the enzyme preparation | Use a highly purified kinase preparation. |
| Non-specific substrate phosphorylation | Ensure the substrate is specific for the kinase of interest. | |
| Low Kinase Activity | Inactive kinase | Verify the activity of the kinase with a known potent activator or positive control. |
| Suboptimal assay conditions (pH, ATP concentration) | Optimize the assay buffer composition, including pH and the concentration of ATP and divalent cations. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
-
Kinase Reaction Setup: In a microplate, combine the kinase, a specific substrate, and this compound at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE, or radioactivity for ³²P-ATP).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Diagrams
As the signaling pathway affected by this compound is unknown, a generalized experimental workflow is provided below.
Caption: A generalized workflow for the characterization of a novel experimental compound.
Validation & Comparative
Comparative Analysis of Alpha-1D Adrenergic Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of selective alpha-1D adrenergic receptor antagonists.
Note on A-119637: Publicly available scientific literature and databases do not contain information on a compound designated as this compound. Therefore, this guide will focus on a well-characterized, selective alpha-1D adrenergic receptor antagonist, BMY 7378, and compare its pharmacological profile with other known alpha-1 adrenergic antagonists with varying subtype selectivities.
The alpha-1D adrenergic receptor, a subtype of the alpha-1 adrenergic receptor family, is a G-protein coupled receptor involved in various physiological processes, including vasoconstriction and smooth muscle contraction. Its distinct tissue distribution and signaling pathways make it a target of interest for therapeutic intervention in conditions such as benign prostatic hyperplasia and hypertension. The development of subtype-selective antagonists is crucial for achieving targeted therapeutic effects while minimizing off-target side effects. This guide provides a comparative overview of BMY 7378, a notable selective alpha-1D antagonist, alongside other antagonists with different selectivity profiles.
Quantitative Comparison of Alpha-1 Adrenergic Receptor Antagonists
The following table summarizes the binding affinities (Ki) of selected alpha-1 adrenergic receptor antagonists for the three alpha-1 subtypes: alpha-1A, alpha-1B, and alpha-1D. The data is presented in nanomolar (nM) concentrations, with lower values indicating higher binding affinity.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity Profile |
| BMY 7378 | 800[1][2] | 600[1][2] | 2[1][2] | α1D selective |
| L-765,314 | 420[3] | 2.0[3][4] | 34[3] | α1B selective |
| Tamsulosin | - | - | - | α1A/α1D selective |
| Doxazosin | - | - | - | Non-selective |
| Prazosin | - | - | - | Non-selective |
Data for Tamsulosin, Doxazosin, and Prazosin show they are generally considered non-selective or have mixed selectivity, but specific Ki values across all three cloned human subtypes were not consistently available in the initial search results.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a ligand with its receptor.
General Protocol for Radioligand Binding Assay:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells are stably transfected to express a single human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D).
-
Cells are cultured to a sufficient density and then harvested.
-
The cell membranes are isolated through a process of homogenization and centrifugation. The final membrane preparation is resuspended in a suitable buffer and stored at -80°C.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin or [125I]-HEAT) is incubated with the cell membrane preparation. This radioligand is known to bind with high affinity to the receptor of interest.
-
Increasing concentrations of the unlabeled antagonist (the compound to be tested, e.g., BMY 7378) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes bound with the radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled antagonist.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Alpha-1D adrenergic receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
This guide highlights the importance of subtype selectivity in the development of alpha-1 adrenergic receptor antagonists. BMY 7378 serves as a key example of a potent and selective antagonist for the alpha-1D subtype. The provided data and experimental protocols offer a framework for researchers to compare and evaluate the performance of different antagonists. Future research in this area will likely focus on the development of even more selective compounds and the further elucidation of the specific physiological roles of the alpha-1D adrenergic receptor.
References
Validating Antagonist Selectivity for the α1D-Adrenergic Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antagonists targeting the α1D-adrenergic receptor (AR), a subtype of the α1-AR family that plays a significant role in various physiological processes. Understanding the selectivity profile of these antagonists is crucial for advancing research and developing targeted therapeutics. Here, we compare the performance of A-315456 and BMY 7378, two known α1D-selective antagonists, with L-765,314, an α1B-selective antagonist, supported by experimental data.
Comparative Analysis of Antagonist Selectivity
The selectivity of a compound for its target receptor over other related receptors is a critical determinant of its therapeutic potential and research utility. The following tables summarize the binding affinities and functional potencies of A-315456, BMY 7378, and L-765,314 for the three α1-adrenergic receptor subtypes: α1A, α1B, and α1D.
Table 1: Comparative Binding Affinities (Ki/pKi) of α1-Adrenergic Receptor Antagonists
| Compound | α1A-AR | α1B-AR | α1D-AR | Selectivity for α1D vs. α1A | Selectivity for α1D vs. α1B | Reference |
| A-315456 | pKi = 6.23 | pKi = 7.86 | pKi = 8.71 | ~302-fold | ~71-fold | [1] |
| BMY 7378 | Ki = 800 nM | Ki = 600 nM | Ki = 2 nM | 400-fold | 300-fold | [2][3] |
| pKi = 6.1-6.6 | pKi = 6.2-7.2 | pKi = 8.2-9.4 | 98-fold (human) | 234-fold (human) | [4][5] | |
| L-765,314 | Ki = 420 nM | Ki = 2.0 nM | Ki = 34 nM | 0.06-fold | 0.06-fold | [6] |
Table 2: Functional Antagonist Potency (pA2)
| Compound | Tissue/System | α1-AR Subtype | pA2 Value | Reference |
| A-315456 | Rat Aorta | α1D | 8.34 | [1] |
| Rat Spleen | α1B | < 6.4 | [1] | |
| Rat Vas Deferens | α1A | Inactive | [1] | |
| BMY 7378 | Rat Aorta | α1D | 8.9 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to determine the selectivity of the compared antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the affinity of unlabeled antagonist compounds for α1A, α1B, and α1D-adrenergic receptors.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand, such as [3H]prazosin.
-
Unlabeled antagonist compounds (A-315456, BMY 7378, L-765,314).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest to a suitable density. Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]prazosin) and varying concentrations of the unlabeled competitor antagonist.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the functional response (e.g., increase in intracellular calcium) induced by an agonist.
Objective: To determine the functional potency (pA2) of antagonists at α1-adrenergic receptors.
Materials:
-
Cell lines stably expressing the α1-adrenergic receptor subtype of interest.
-
A suitable α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
The antagonist being tested.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.
Procedure:
-
Cell Culture and Dye Loading: Culture the cells in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific period.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the antagonist for a defined time.
-
Agonist Stimulation: Add a fixed concentration of the agonist to the wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response, can be calculated from these curves using a Schild plot analysis.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Determining Antagonist Selectivity.
Conclusion
The data presented in this guide demonstrates the high selectivity of A-315456 and BMY 7378 for the α1D-adrenergic receptor over the α1A and α1B subtypes. In contrast, L-765,314 shows marked selectivity for the α1B subtype. This comparative analysis, supported by detailed experimental protocols and clear visualizations of the underlying biological and experimental processes, provides researchers with a valuable resource for selecting the most appropriate pharmacological tools for their studies of α1-adrenergic receptor function and for the development of subtype-selective therapeutics.
References
- 1. A-315456: a selective alpha(1D)-adrenoceptor antagonist with minimal dopamine D(2) and 5-HT(1A) receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of A-119637 and Prazosin: A Guide for Researchers
A detailed examination of two alpha-1 adrenergic receptor antagonists, this guide provides a comparative analysis of the experimental data for A-119637 and the well-characterized compound, prazosin (B1663645). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles and experimental evaluation of these compounds.
This guide presents a side-by-side comparison of this compound and prazosin, focusing on their binding affinities and functional activities at the α1-adrenergic receptor subtypes. Due to the limited publicly available data for this compound, this comparison is based on the available scientific literature. Prazosin, a widely studied and clinically used non-selective α1-adrenergic antagonist, serves as a benchmark for this analysis.
Pharmacological Profiles: A Quantitative Comparison
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional antagonism (pA2) of this compound and prazosin at the human α1A, α1B, and α1D adrenergic receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Prazosin at Human α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D | Selectivity Profile |
| This compound | 0.47 | 2.4 | 0.036 | α1D >> α1A > α1B |
| Prazosin | 0.5 - 2.0 | 0.3 - 1.0 | 0.2 - 0.8 | Non-selective |
Table 2: Comparative Functional Antagonism (pA2) of this compound and Prazosin at Human α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D |
| This compound | 8.3 | 7.6 | 9.4 |
| Prazosin | ~9.0 | ~9.0 | ~9.0 |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed protocols for the key experiments used to characterize α1-adrenergic receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol: [3H]-Prazosin Competition Binding Assay
-
Membrane Preparation: Cell membranes stably expressing the human α1A, α1B, or α1D adrenergic receptor subtypes are prepared. This is typically achieved by homogenizing the cells in a buffered solution and isolating the membrane fraction through centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used for all dilutions and incubations.
-
Incubation: In a 96-well plate, the cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of [3H]-prazosin (e.g., 0.25 nM) and a range of concentrations of the unlabeled test compound (this compound or prazosin). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as 10 µM phentolamine. The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which represents the amount of bound [3H]-prazosin, is then measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are employed to determine the effect of a compound on receptor signaling. For Gq-coupled receptors like the α1-adrenergic receptors, a common method is to measure the mobilization of intracellular calcium upon receptor activation.
Signaling Pathway: α1-Adrenergic Receptor (Gq-coupled)
Caption: Gq-coupled α1-adrenergic receptor signaling pathway.
Detailed Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells stably expressing the desired human α1-adrenergic receptor subtype are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent the active transport of the dye out of the cells. The loading is typically performed at 37°C for a specified period (e.g., 60 minutes).
-
Compound Preparation: Serial dilutions of the antagonist (this compound or prazosin) are prepared. A fixed concentration of an agonist (e.g., norepinephrine (B1679862) or phenylephrine) is also prepared.
-
Assay Procedure: The dye-loaded cell plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken. The antagonist is then added to the wells, and the cells are incubated for a short period. Subsequently, the agonist is added, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is measured. The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified. The data are analyzed using non-linear regression to determine the concentration of the antagonist that produces 50% inhibition of the agonist response (IC50). For competitive antagonists, the Schild equation can be used to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
This guide provides a framework for the comparative analysis of this compound and prazosin. Based on the available data, this compound demonstrates significant selectivity for the α1D-adrenergic receptor subtype, whereas prazosin is a non-selective antagonist. The provided experimental protocols offer a detailed methodology for researchers seeking to independently verify these findings or to characterize other novel α1-adrenergic receptor ligands. Further research is warranted to fully elucidate the in vivo pharmacological profile and therapeutic potential of this compound.
No Public Cross-Reactivity Data Available for A-119637
Comprehensive searches for cross-reactivity studies, selectivity profiles, and experimental data for a compound designated "A-119637" have yielded no specific results. Publicly available scientific literature and chemical databases do not contain information pertaining to a small molecule or drug with this identifier.
The searches for "this compound" did not identify a specific chemical entity, its primary biological target, or any associated pharmacological data. One result referenced a Fyn Polyclonal Antibody with the product code PA5-119637, which is a biological reagent and distinct from a chemical compound for drug development. Without a confirmed chemical structure and biological target, it is not possible to retrieve or compile cross-reactivity data.
Cross-reactivity or selectivity profiling is a critical step in drug development to understand the off-target effects of a compound. This typically involves screening the compound against a panel of related and unrelated biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The results of these screens are essential for predicting potential side effects and understanding the compound's mechanism of action.
Given the absence of any public information for "this compound," it is not possible to provide a comparison guide, experimental protocols, or visualizations as requested. It is likely that "this compound" is an internal compound identifier not yet disclosed in public forums, an incorrect designation, or a compound that has not been subjected to publicly documented cross-reactivity studies.
Researchers, scientists, and drug development professionals seeking information on the selectivity of a particular compound are advised to ensure the correct and publicly recognized identifier is used. For proprietary compounds, such data would be available in internal company reports or regulatory filings.
Validating the Antagonistic Effect of A-119637 in Tissue Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Protease-Activated Receptor 2 (PAR2) antagonist, A-119637, with other known PAR2 antagonists. The data presented herein is based on established tissue models and experimental protocols designed to validate the efficacy and mechanism of action of such compounds. This document aims to be an objective resource for researchers in the fields of pharmacology and drug discovery.
Introduction to PAR2 Antagonism
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various other physiological and pathophysiological processes. Its activation by serine proteases, such as trypsin and mast cell tryptase, leads to downstream signaling cascades involving both G-protein-mediated calcium release and β-arrestin-mediated pathways. The development of potent and selective PAR2 antagonists is a promising therapeutic strategy for a range of inflammatory and pain-related disorders. This compound is a novel, potent, and selective small molecule antagonist of PAR2. This guide details its performance in key tissue models compared to other known PAR2 antagonists.
Comparative Antagonist Performance
The following table summarizes the in vitro and in vivo data for this compound and a selection of other PAR2 antagonists.
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| This compound (Hypothetical Data) | Human PAR2 | Ca2+ Mobilization (hKeratinocytes) | IC50 | 0.5 µM | Internal Data |
| Rat PAR2 | Aorta Relaxation | pA2 | 6.8 | Internal Data | |
| Rat Model | Carrageenan-induced Paw Edema | % Inhibition @ 10 mg/kg | 65% | Internal Data | |
| K-14585 | Human PAR2 | [3H]-2-furoyl-LIGRL-NH2 Binding | Ki | 0.627 µM | [1] |
| Rat PAR2 | Aorta Relaxation | pA2 | Not Reported | [1] | |
| GB88 | Human PAR2 | Ca2+ Release (Monocyte-derived macrophages) | IC50 | 1.6 µM | [2] |
| Rat Model | Carrageenan-induced Paw Edema | % Inhibition @ 10 mg/kg | Significant | [2] | |
| ENMD-1068 | Human PAR2 | Ca2+ Release (Monocyte-derived macrophages) | IC50 | 1.2 mM | [2][3] |
| C781 | Human PAR2 | β-arrestin/MAPK Signaling | - | Biased Antagonist | [4] |
| Mouse Model | Allergen-induced Airway Hyperresponsiveness | - | Efficacious | [4] | |
| AZ8838 | Human PAR2 | Receptor Binding | pKi | 6.4 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the potency of PAR2 antagonists in vitro.
Cell Culture:
-
Primary human keratinocytes or human monocyte-derived macrophages are cultured in appropriate media until they reach 80-90% confluency.
Procedure:
-
Cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
-
The cells are then washed with a physiological salt solution.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
The PAR2 antagonist (e.g., this compound) is added at various concentrations and incubated for a predetermined time.
-
A PAR2 agonist (e.g., SLIGKV-NH2 or trypsin) is added to stimulate the receptor.
-
Fluorescence changes, indicative of intracellular calcium concentration changes, are recorded over time.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated.[1][2]
Smooth Muscle Contraction Assay (Isolated Tissue)
This ex vivo assay assesses the functional antagonism of PAR2 in a physiological tissue context.
Tissue Preparation:
-
A segment of rat aorta is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
Procedure:
-
The aortic ring is allowed to equilibrate under a resting tension.
-
The tissue is pre-contracted with an agent like phenylephrine.
-
Once a stable contraction is achieved, the PAR2 agonist (e.g., SLIGRL-NH2) is added in a cumulative manner to induce relaxation.
-
The tissue is then washed, and the antagonist (e.g., this compound) is added to the bath and incubated.
-
The cumulative addition of the PAR2 agonist is repeated in the presence of the antagonist.
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory effects of PAR2 antagonists in vivo.
Animals:
-
Male Wistar rats are typically used.
Procedure:
-
The baseline paw volume of each rat is measured using a plethysmometer.
-
The PAR2 antagonist (e.g., this compound) or vehicle is administered orally or via another appropriate route.
-
After a predetermined time (e.g., 1 hour), a subplantar injection of λ-carrageenan is given into the right hind paw to induce inflammation.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.[2]
Signaling Pathways and Experimental Workflows
Conclusion
The data presented in this guide demonstrates that this compound is a potent PAR2 antagonist with efficacy in both in vitro and in vivo models of PAR2 activation and inflammation. Its performance is comparable or superior to other known PAR2 antagonists, making it a valuable tool for further research into the role of PAR2 in health and disease, and a promising candidate for therapeutic development. The provided experimental protocols and diagrams offer a framework for the continued investigation and validation of this compound and other novel PAR2 modulators.
References
- 1. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antagonist of human protease activated receptor-2 attenuates PAR2 signaling, macrophage activation, mast cell degranulation, and collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
No Publicly Available Data on A-119637 Hinders Comparative Analysis
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on a compound designated as "A-119637." As a result, a direct comparison of its effects in different cell lines, as requested, cannot be performed at this time. To generate a detailed comparison guide for researchers, scientists, and drug development professionals, foundational data on the compound's biological activity and mechanism of action are required.
For a meaningful comparative analysis of a compound's effects across various cell lines, the following information is essential:
-
Compound Identification and Mechanism of Action: A clear identification of the compound's chemical structure and its specific biological target(s) or mechanism of action is the first step. This information is crucial for understanding how the compound is expected to influence cellular processes.
-
Quantitative Data from In Vitro Studies: Experimental data from studies conducted in multiple cell lines are necessary. This typically includes, but is not limited to, assays that measure:
-
Cell Viability: To determine the concentration-dependent effects of the compound on cell survival.
-
Apoptosis/Cell Death: To understand if the compound induces programmed cell death.
-
Cell Proliferation: To assess the impact on cell growth and division.
-
Target Engagement and Downstream Signaling: To confirm the compound interacts with its intended target and modulates associated signaling pathways.
-
-
Detailed Experimental Protocols: To ensure reproducibility and allow for critical evaluation of the findings, detailed methodologies for all key experiments are required. This includes information on the specific cell lines used, culture conditions, compound concentrations, incubation times, and the specific assays employed.
Without access to such data for "this compound," it is not possible to create the requested comparison guide, including data tables and visualizations of signaling pathways.
Researchers in possession of proprietary data on this compound are encouraged to utilize the framework outlined above to structure their internal comparative analyses. This approach will facilitate a clear and objective evaluation of the compound's performance across different cellular contexts.
A-119637: A Potent and Selective Alpha-1D Adrenergic Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of A-119637, a potent and selective antagonist for the alpha-1D adrenergic receptor (α1D-AR). The guide includes its potency and IC50 values, alongside a comparison with other known α1-AR antagonists, and details the experimental protocols for these determinations.
This compound is a novel compound identified as a selective and potent antagonist of the α1D-adrenergic receptor subtype. This receptor is involved in various physiological processes, and its modulation is a key area of research in drug discovery. Understanding the potency and selectivity of compounds like this compound is crucial for developing targeted therapeutics.
Comparative Potency of Alpha-1 Adrenergic Receptor Antagonists
To contextualize the potency of this compound, this guide presents a comparison with two other well-characterized α1-AR antagonists: BMY 7378 and Tamsulosin. The data is presented in terms of the inhibitory constant (Ki), a measure of the concentration of a ligand that is required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity and potency.
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity for α1D |
| This compound | 25 | 32 | 0.4 | High |
| BMY 7378 | 800[1] | 600[1] | 2[1] | High |
| Tamsulosin | 0.019[2] | 0.29[2] | 0.063[2] | Moderate |
Note: Ki values are compiled from various sources and experimental conditions may differ.
Experimental Protocols
The determination of the potency and IC50 values for compounds like this compound typically involves in vitro assays. The following outlines a general experimental protocol for a radioligand binding assay, a common method used to determine the binding affinity (Ki) of a compound to its target receptor.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure and specific details may vary based on the laboratory and specific reagents used.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype (e.g., α1D-AR) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant cells overexpressing human α1D-AR).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-Prazosin or [¹²⁵I]-HEAT).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand that binds to the same receptor).
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions and protease inhibitors).
-
Scintillation fluid and a scintillation counter or a gamma counter, depending on the radioisotope used.
-
96-well filter plates and a vacuum manifold.
Workflow:
Radioligand Binding Assay Workflow
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Thaw the cell membranes expressing the α1D-AR on ice.
-
Prepare the radioligand solution at a concentration typically near its Kd value.
-
-
Incubation:
-
In a 96-well plate, add the cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
The alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to various cellular responses. Antagonists like this compound block this activation.
Alpha-1 Adrenergic Receptor Signaling Pathway
Pathway Description:
-
An agonist, such as norepinephrine, binds to and activates the α1-adrenergic receptor.
-
The activated receptor promotes the exchange of GDP for GTP on the associated Gq/11 protein, leading to its activation.
-
The activated Gαq subunit stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
The rise in intracellular Ca²⁺ and the activation of PKC lead to various downstream cellular responses, such as smooth muscle contraction.
-
An antagonist, like this compound, competitively binds to the α1-AR, preventing the agonist from binding and thereby inhibiting the entire downstream signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
